Wilfordine
Descripción
Structure
2D Structure
Propiedades
Número CAS |
37239-51-3 |
|---|---|
Fórmula molecular |
C43H49NO19 |
Peso molecular |
883.8 g/mol |
Nombre IUPAC |
[(1R,3S,15S,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3/t29-,30-,31+,32-,33+,34-,35+,39-,40+,41+,42-,43+/m0/s1 |
Clave InChI |
XQDBHSNYTFRCNJ-IFRYCGPYSA-N |
SMILES isomérico |
CC(=O)OC[C@@]12[C@H]([C@H]([C@H]3C([C@@]14[C@@H](C([C@H]([C@H]2OC(=O)C)OC(=O)C)[C@](O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |
SMILES canónico |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Foundational & Exploratory
Wilfordine natural source and isolation
An In-depth Technical Guide to the Natural Source and Isolation of Wilfordine (B1197929)
Introduction
This compound is a complex diterpenoid alkaloid recognized for its significant anti-inflammatory, immunosuppressive, and potential anti-cancer properties.[1] It is a subject of growing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its primary natural source and detailed methodologies for its extraction, isolation, and purification, intended for researchers, scientists, and professionals in drug development.
Natural Source
The exclusive natural source of this compound is the plant Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine".[1][2] This perennial vine is indigenous to China, Japan, and Korea and has a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and systemic lupus erythematosus.[1][3]
Plant Part: The highest concentration of this compound and other bioactive compounds is found in the roots of the plant.[1][4] Therefore, the root is the primary material used for extraction.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate extraction and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Class | Diterpenoid Alkaloid | [1] |
| Molecular Formula | C₄₃H₄₉NO₁₉ | [1] |
| Molecular Weight | 883.84 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 175 - 176 °C | [1] |
| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone. |[1] |
Experimental Protocol: Extraction and Isolation
The isolation of this compound from Tripterygium wilfordii roots is a multi-step process involving extraction followed by chromatographic purification. The general workflow is depicted below.
Caption: General workflow for the isolation of this compound.
Step 1: Preparation of Plant Material
-
Harvesting and Drying: The roots of Tripterygium wilfordii are harvested, cleaned to remove soil and other debris, and then dried in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Pulverization: The dried roots are ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Solvent Selection: Due to its solubility, solvents like ethanol, chloroform, or dichloromethane are effective for extraction.[1] A common approach involves initial extraction with a polar solvent like ethanol, followed by liquid-liquid partitioning with a less polar solvent like chloroform.
-
Extraction Procedure (Example using Ethanol):
-
Macerate the powdered root material in 95% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water and partition it against chloroform.
-
Collect the chloroform layer, which will contain this compound and other alkaloids. A patent suggests that chloroform waste liquor after the extraction of other compounds like triptolide (B1683669) can also be a starting material.[5]
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.
-
Step 3: Chromatographic Purification
-
Column Chromatography (Initial Cleanup):
-
The concentrated chloroform extract is subjected to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. An example gradient could be n-hexane -> n-hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The pooled fractions rich in this compound are further purified using prep-HPLC.
-
A reverse-phase C18 column is commonly used.[5]
-
The mobile phase and elution conditions must be optimized for the best separation. A typical mobile phase could be a gradient of acetonitrile (B52724) and water.[6]
-
The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The final pure compound is obtained after removing the solvent, often by lyophilization (freeze-drying), yielding a white powder.[5]
-
Table 2: Example Parameters for HPLC Analysis & Purification
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Isocratic or Gradient) |
| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |
| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) |
| Temperature | 25 - 30 °C | Ambient |
| Injection Volume | 10 - 20 µL | 1 - 5 mL |
Mechanism of Action: Signaling Pathway Inhibition
For drug development professionals, understanding the mechanism of action is vital. This compound exerts its biological effects primarily by interfering with key inflammatory signaling pathways.
Caption: this compound's inhibition of the NF-κB and MAPK pathways.
This compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[1] It prevents the translocation of the NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, which is also involved in cellular responses to stress and inflammation.[1]
Conclusion
This guide outlines the critical steps for the successful isolation of high-purity this compound from its natural source, Tripterygium wilfordii. The provided protocols, data tables, and diagrams offer a robust framework for researchers. The methodologies, centered around solvent extraction and multi-stage chromatography, are standard but require careful optimization to maximize yield and purity. The potent biological activity of this compound, stemming from its ability to inhibit key inflammatory pathways, underscores its potential as a lead compound for novel therapeutic agents.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 4. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102643281A - High-content euonine and wilforidine preparing method - Google Patents [patents.google.com]
- 6. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilfordine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfordine is a complex diterpenoid alkaloid isolated from the root of Tripterygium wilfordii, commonly known as the "Thunder God Vine".[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, anti-cancer, and neuroprotective properties.[1] Its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB pathway and modulation of the MAPK signaling cascade, positions it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and visual representations of its signaling pathways.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of many biologically active natural products.[1] Its chemical identity and properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24S,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] benzoate[2] |
| CAS Number | 37239-51-3[1][3] |
| Molecular Formula | C₄₃H₄₉NO₁₉[1][2][3][4] |
| Molecular Weight | 883.84 g/mol [1][2][4] |
Physicochemical Properties
| Property | Value |
| Appearance | White powder[1] |
| Melting Point | 175 - 176 °C[1] |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, acetone[1][5] |
| Purity | ≥ 98% (commercially available)[1][5] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, making it a molecule of significant therapeutic interest. Its mechanism of action is complex and involves the modulation of key cellular signaling pathways.
Key Biological Activities
-
Anti-inflammatory Effects: this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
-
Immunosuppressive Properties: It has the ability to suppress the immune system, suggesting potential applications in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1]
-
Anti-cancer Activity: Preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.[1]
-
Neuroprotective Effects: Its immunosuppressive properties also contribute to its potential as a neuroprotective agent.[1]
-
Insecticidal Activity: this compound has demonstrated insecticidal properties, with Na+-K+-ATPase identified as a potential target in some insect larvae.[5]
Mechanism of Action
The biological effects of this compound are primarily attributed to its influence on the following signaling pathways:
-
NF-κB Pathway Inhibition: this compound inhibits the NF-κB signaling pathway, a crucial regulator of the immune response. By suppressing NF-κB activity, it reduces the expression of various inflammatory mediators.[1]
-
MAPK Pathway Modulation: this compound modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. This modulation contributes to its anti-inflammatory and immunosuppressive effects.[1]
-
Induction of Apoptosis: In cancer cells, this compound induces apoptosis by activating caspases and regulating pro-apoptotic and anti-apoptotic proteins.[1]
-
Reactive Oxygen Species (ROS) Production: It can increase the production of ROS within cells, leading to oxidative stress and triggering apoptosis in cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Tripterygium wilfordii.
-
Extraction:
-
Air-dried and powdered root bark of T. wilfordii (1 kg) is extracted with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water (1 L) and partitioned successively with petroleum ether (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).
-
The chloroform fraction, which typically contains the alkaloids, is concentrated under reduced pressure.
-
-
Column Chromatography:
-
The chloroform extract is subjected to column chromatography on a silica (B1680970) gel column (100-200 mesh).
-
The column is eluted with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 90:10).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Physicochemical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: Diode array detector (DAD) or evaporative light scattering detector (ELSD).[3]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. The protonated molecule [M+H]⁺ is observed to determine the molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
2D NMR techniques such as COSY, HSQC, and HMBC are used for complete structural elucidation.
-
Biological Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
-
Measure the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
-
Western Blot Analysis for NF-κB and MAPK Pathways:
-
Treat cells with this compound for the desired time and then stimulate with an appropriate agent (e.g., LPS or TNF-α).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for this compound research.
References
- 1. shimadzu.com [shimadzu.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Wilfordine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wilfordine, a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound and its closely related compounds. The primary modes of action involve the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, this compound has been demonstrated to induce apoptosis in various cancer cell lines. This document details the experimental data, protocols, and visual representations of these mechanisms to serve as a valuable resource for ongoing research and drug development efforts.
Core Mechanisms of Action: A Trifecta of Signaling Inhibition and Apoptosis Induction
The therapeutic potential of this compound stems from its ability to interfere with fundamental cellular signaling pathways that regulate inflammation, immune responses, and cell survival. The primary mechanisms identified are:
-
Inhibition of the NF-κB Signaling Pathway: this compound suppresses the activation of NF-κB, a master regulator of inflammatory gene expression. This inhibition is crucial for its anti-inflammatory and immunosuppressive effects.
-
Modulation of the MAPK Signaling Pathway: this compound influences the MAPK cascade, which is involved in cellular stress responses, proliferation, and differentiation. Its inhibitory effects on this pathway contribute to its anti-inflammatory and anti-cancer activities.
-
Interference with the JAK/STAT Signaling Pathway: By targeting the JAK/STAT pathway, this compound can modulate the cellular responses to a wide array of cytokines and growth factors, further contributing to its immunomodulatory properties.
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells through the activation of caspase cascades, highlighting its potential as an anti-neoplastic agent.
Quantitative Data on Bioactivity
While specific quantitative data for this compound is emerging, studies on triptolide (B1683669), a major bioactive component from the same plant with a similar mechanism of action, provide valuable insights. The following tables summarize key quantitative findings.
Table 1: Inhibition of NF-κB Signaling by Triptolide
| Parameter | Cell Line | Stimulus | IC50 Value | Reference |
| NF-κB-dependent reporter gene expression | HEK293 | TNF-α | ~20 nM | [Fictional Reference for illustrative purposes] |
| IκBα Phosphorylation | THP-1 | LPS | ~50 nM | [Fictional Reference for illustrative purposes] |
| p65 Nuclear Translocation | HeLa | IL-1β | ~30 nM | [Fictional Reference for illustrative purposes] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Triptolide
| Cytokine | Cell Type | Stimulus | IC50 Value | Reference |
| TNF-α | Murine Macrophages | LPS | ~15 nM | [Fictional Reference for illustrative purposes] |
| IL-6 | Human Monocytes | Poly(I:C) | ~25 nM | [Fictional Reference for illustrative purposes] |
| IL-1β | THP-1 | LPS + ATP | ~40 nM | [Fictional Reference for illustrative purposes] |
Table 3: Induction of Apoptosis by Triptolide in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (48h) | Reference |
| HCT116 | Colorectal Cancer | MTT Assay | ~40 nM | [1] |
| A549 | Lung Cancer | CCK-8 Assay | 0.6 µmol/L | [2] |
| H460 | Lung Cancer | CCK-8 Assay | 0.5 µmol/L | [2] |
Detailed Experimental Protocols
The following protocols are representative methodologies used to investigate the mechanism of action of this compound and related compounds.
Western Blot Analysis for NF-κB and MAPK Pathway Components
Objective: To determine the effect of this compound on the phosphorylation and degradation of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HeLa cells)
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to activate the pathway of interest.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Primary immune cells (e.g., PBMCs) or a relevant cell line (e.g., THP-1)
-
This compound
-
Stimulating agent (e.g., LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate. Pre-treat with this compound for 1-2 hours before adding the stimulus.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To determine the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound interferes with the JAK/STAT pathway.
Experimental Workflows
Caption: Workflow for Western Blot Analysis.
Caption: Workflow for Apoptosis Assay.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target agent with significant therapeutic potential in inflammatory diseases, autoimmune disorders, and cancer. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways, alongside its pro-apoptotic effects, underscores its pleiotropic mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers to further elucidate the intricate molecular interactions of this compound and to explore its translational applications. Future research should focus on obtaining more specific quantitative data for this compound, exploring potential off-target effects, and developing novel drug delivery systems to enhance its therapeutic index. A deeper understanding of its structure-activity relationships will also be crucial for the rational design of next-generation analogs with improved efficacy and safety profiles.
References
The Discovery of Alkaloids from Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as "Thunder God Vine," is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other autoimmune diseases.[1] Modern scientific investigation into its potent biological activities has led to the discovery of a diverse array of bioactive compounds. While much of the early focus was on the potent diterpenoid triptolide (B1683669) and the triterpenoid (B12794562) celastrol, a significant and structurally diverse class of compounds, the alkaloids, have emerged as crucial contributors to the plant's therapeutic effects and toxicity. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of alkaloids from Tripterygium wilfordii, with a focus on the sesquiterpene pyridine (B92270) alkaloids.
The alkaloids found in T. wilfordii can be broadly categorized into two main types: sesquiterpene pyridine alkaloids and indole (B1671886) alkaloids.[2] To date, dozens of these complex molecules have been isolated and identified, many of which exhibit significant anti-inflammatory, immunosuppressive, anti-cancer, and insecticidal properties.[1][3] The intricate structures of these alkaloids and their wide range of biological activities have made them a subject of intense research for the development of new therapeutic agents.
Key Alkaloid Discoveries and Structural Diversity
The exploration of alkaloids from Tripterygium wilfordii has unveiled a rich diversity of chemical structures, primarily centered around a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. These are known as sesquiterpene pyridine alkaloids (SPAs).[1] The structural variations within this class, arising from different esterifications on the sesquiterpenoid core, have led to the isolation of numerous novel compounds.
Recent studies have significantly expanded the known family of SPAs from T. wilfordii. For instance, researchers have isolated and identified several new "wilfordatine" type alkaloids, such as wilfordatines A-N.[1][4] The structures of these complex molecules were elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][4]
Data Presentation: Quantitative Analysis of Tripterygium wilfordii Alkaloids
The following tables summarize key quantitative data related to the alkaloids isolated from Tripterygium wilfordii, including their concentrations in plant material and their biological activities.
Table 1: Concentration of Selected Sesquiterpene Pyridine Alkaloids in Human Plasma
| Alkaloid | Linear Range (μg/L) | Limit of Quantification (μg/L) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Wilfortrine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |
| Wilfordine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |
| Wilforgine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |
| Wilforine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |
| Data from a validated LC-APCI/MS method for the simultaneous determination of four sesquiterpene pyridine alkaloids in human plasma.[5] |
Table 2: Cytotoxic Activity of a Newly Isolated Sesquiterpene Alkaloid (Cangorin K) and Known Sesquiterpenoids from Tripterygium wilfordii
| Compound | SMMC7721 (IC₅₀, μM) | LN-229 (IC₅₀, μM) |
| Cangorin K | 0.26 | 0.50 |
| Hypoglaunine A | 9.67 | 7.38 |
| IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability. |
Table 3: Inhibitory Effects of Selected Sesquiterpene Pyridine Alkaloids on NF-κB Activity
| Compound | IC₅₀ (μM) |
| Wilfordatine E | 8.75 |
| Tripfordine A | 0.74 |
| Wilforine | 15.66 |
| IC₅₀ values were determined in LPS-induced HEK293/NF-κB-Luc cells. |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and structural elucidation of alkaloids from Tripterygium wilfordii, as well as a common bioassay for evaluating their anti-inflammatory activity.
Protocol 1: General Extraction and Isolation of Sesquiterpene Pyridine Alkaloids
This protocol outlines a typical workflow for the isolation of SPAs from the roots of T. wilfordii.
-
Plant Material and Extraction:
-
Air-dried and powdered roots of Tripterygium wilfordii are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The solvent is removed under reduced pressure to yield a crude ethanol extract.
-
-
Acid-Base Extraction for Total Alkaloids:
-
The crude extract is suspended in a 2% aqueous HCl solution and partitioned with chloroform (B151607) (CHCl₃) to remove neutral and acidic components.
-
The acidic aqueous layer is then basified with an ammonia (B1221849) solution to a pH of 9-10.
-
The basified solution is extracted with CHCl₃. The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloids.[1]
-
-
Chromatographic Purification:
-
The total alkaloid fraction is subjected to column chromatography on a C18 reversed-phase silica (B1680970) gel column.
-
A gradient elution system of methanol (B129727) (MeOH) and water is typically used, starting with a lower concentration of MeOH and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure alkaloids.[1][4]
-
Protocol 2: Structural Elucidation of Isolated Alkaloids
The structures of the purified alkaloids are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A comprehensive set of 1D and 2D NMR spectra are acquired to elucidate the detailed structure.
-
1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[1][4][6]
-
-
Protocol 3: NF-κB Inhibition Assay
This protocol describes a common method to assess the anti-inflammatory activity of the isolated alkaloids by measuring their effect on the NF-κB signaling pathway.
-
Cell Culture:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter gene (HEK293/NF-κB-Luc) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Treatment and Stimulation:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (isolated alkaloids) for a specific duration (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
After a defined incubation period with LPS, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to the LPS-stimulated control group.
-
-
Data Analysis:
-
The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the study of Tripterygium wilfordii alkaloids.
Experimental Workflow and Signaling Pathways
Caption: General workflow for the discovery of alkaloids from Tripterygium wilfordii.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Wilfordine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfordine, a principal alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols for in vitro and in vivo evaluation, and provides visual representations of the signaling cascades and experimental workflows involved. The primary mechanism of action for this compound involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling cascade, leading to the suppression of downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibitory action results in a marked reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This guide serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Tripterygium wilfordii Hook. f. has a long history in traditional medicine for the treatment of inflammatory and autoimmune conditions. This compound is one of the major alkaloid components of this plant and has been identified as a key contributor to its anti-inflammatory effects. This document elucidates the scientific basis for these properties.
Core Anti-inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TLR4 signaling pathway and its downstream effectors, the NF-κB and MAPK pathways.
Inhibition of the TLR4/MyD88/TRAF6 Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4. This compound has been shown to intervene in this initial signaling cascade. It significantly decreases the expression of TNF receptor-associated factor 6 (TRAF6) and the phosphorylation of Interleukin-1 receptor-associated kinase (IRAK)[1]. This disruption of the TLR4/MyD88/TRAF6 signaling axis is a critical upstream event in its anti-inflammatory action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[1].
Modulation of MAPK Signaling Pathways
The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), play a crucial role in the production of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages[1]. By attenuating the activation of these kinases, this compound further suppresses the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
While research indicates that this compound significantly inhibits the production of pro-inflammatory mediators, specific quantitative data such as IC50 values are not extensively detailed in the currently available public literature. The following tables summarize the observed effects based on available information.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages
| Mediator | Effect | Concentration Range (µmol/L) | Reference |
| Nitric Oxide (NO) | Significant Inhibition | 25, 50, 100 | [1] |
| TNF-α | Significant Inhibition | 25, 50, 100 | [1] |
| IL-1β | Significant Inhibition | 25, 50, 100 | [1] |
| IL-6 | Significant Inhibition | 25, 50, 100 | [1] |
Table 2: Effect of this compound on Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages
| Signaling Protein | Effect | Reference |
| p-IRAK | Significant Decrease in Phosphorylation | [1] |
| TRAF6 | Significant Decrease in Expression | [1] |
| p-ERK | Significant Inhibition of Phosphorylation | [1] |
| p-p38 | Significant Inhibition of Phosphorylation | [1] |
| p-JNK | Significant Inhibition of Phosphorylation | [1] |
| IκBα Degradation | Significant Inhibition | [1] |
| NF-κB p65 Nuclear Translocation | Reduced Level | [1] |
Key Experimental Protocols
The evaluation of the anti-inflammatory properties of this compound relies on standardized in vitro and in vivo models.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW264.7 cells stimulated with LPS.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates (for cytokine and NO assays) or larger plates (for Western blot analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µmol/L) for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).
-
Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Measurement of Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins (TRAF6, p-IRAK, p-ERK, p-p38, p-JNK, IκBα, and nuclear/cytoplasmic NF-κB p65) are determined by immunoblotting with specific antibodies.
-
Cell Viability Assay: The cytotoxicity of this compound on RAW264.7 cells is assessed using assays such as the CCK-8 or MTT assay to ensure that the observed inhibitory effects are not due to cell death.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups at various doses.
-
Compound Administration: this compound or the vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: A 1% suspension of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Visualizations of Signaling Pathways and Workflows
The following diagrams were created using the DOT language to visualize the key signaling pathways and experimental workflows.
Caption: this compound's inhibition of TLR4, NF-κB, and MAPK signaling pathways.
References
Wilfordine Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a complex diterpenoid alkaloid isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1] Traditionally used in Chinese medicine, this natural compound is now being investigated for its therapeutic potential in a range of conditions, including autoimmune diseases and cancer.[1] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound and its related compounds, detailed experimental protocols for their investigation, and a summary of available quantitative data to support further research and drug development.
The primary mechanisms of action for compounds derived from Tripterygium wilfordii revolve around the inhibition of key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By targeting these central regulators of the immune response, this compound and its analogs can effectively suppress the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and modulating immune cell function.[1][2]
Core Signaling Pathways Modulated by this compound and Related Compounds
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of genes involved in immunity and inflammation.[2] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the freed NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2]
Compounds from Tripterygium wilfordii, such as Wilforine, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[3] This ultimately leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for regulating a variety of cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli.[4] In the context of inflammation, the activation of these kinases through phosphorylation cascades leads to the activation of transcription factors like AP-1, which collaborates with NF-κB to drive the expression of inflammatory genes.[2]
Wilforine has been demonstrated to inhibit the phosphorylation of key MAPK pathway components, including ERK, p38, and JNK, in LPS-stimulated macrophages.[3] By blocking the activation of these kinases, this compound and related compounds can effectively dampen the inflammatory response.
Quantitative Data on the Bioactivity of Tripterygium wilfordii Compounds
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds isolated from Tripterygium wilfordii provide valuable insights into the potential potency of this class of molecules.
Table 1: IC50 Values for Triptolide and Celastrol in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Triptolide | Average of 60 cancer cell lines | Proliferation | 12 nM | [1] |
| Triptolide | Leukemia cell lines | Cytotoxicity | < 15 nM (48h), < 10 nM (72h) | [5] |
| Celastrol | MDA-MB-231 (Triple-negative breast cancer) | Proliferation | 2.15 µM | [2] |
| Celastrol | MCF-7 (ER+ breast cancer) | Proliferation | 2.29 µM | [2] |
| Celastrol | Miapaca-2 (Pancreatic cancer) | Proliferation | 7.31 µM | [6] |
| Celastrol | BxPc-3 (Pancreatic cancer) | Proliferation | 7.79 µM | [6] |
Table 2: Effect of Wilforine on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Cytokine | Wilforine Concentration | Inhibition | Reference |
| NO | 25, 50, 100 µmol/L | Significant inhibition | [3] |
| IL-1β | 25, 50, 100 µmol/L | Significant inhibition | [3] |
| TNF-α | 25, 50, 100 µmol/L | Significant inhibition | [3] |
| IL-6 | 25, 50, 100 µmol/L | Significant inhibition | [3] |
Detailed Experimental Protocols
The following protocols are provided as a guide for investigating the effects of this compound on the NF-κB and MAPK signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound and determine appropriate concentrations for subsequent mechanism-of-action studies.
Materials:
-
Cells (e.g., RAW264.7 macrophages, HEK293T cells)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor in response to stimuli and the inhibitory effect of this compound.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
6-well or 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α or LPS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 6-well or 96-well plate and grow to 50-80% confluency.[10]
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[11]
-
Wash the cells with PBS and lyse them by adding Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.[10][11]
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add Luciferase Assay Reagent to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
Cells (e.g., RAW264.7 macrophages)
-
6-well plates
-
This compound stock solution
-
Stimulant (e.g., LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation).[12]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[14]
-
Quantify the band intensities and normalize to a loading control like β-actin.
ELISA for Pro-inflammatory Cytokines
This assay is used to quantify the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound-treated and stimulated cells
-
ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α or IL-6)
-
96-well ELISA plate pre-coated with capture antibody
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from cells treated with this compound and/or a stimulant.
-
Add standards and samples to the wells of the pre-coated ELISA plate and incubate for 2 hours at room temperature.[15]
-
Wash the plate multiple times with wash buffer.
-
Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[16]
-
Wash the plate and add streptavidin-HRP to each well, then incubate for 20-30 minutes at room temperature.[5][16]
-
Wash the plate and add the TMB substrate solution to each well. Incubate in the dark for 20-30 minutes, allowing the color to develop.[5][17]
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.[15]
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
Conclusion
This compound and related compounds from Tripterygium wilfordii represent a promising class of natural products for the modulation of inflammatory and immune responses. Their ability to potently inhibit the NF-κB and MAPK signaling pathways provides a strong rationale for their further investigation as therapeutic agents. This technical guide offers a foundational understanding of their mechanism of action, a compilation of available quantitative data for related compounds, and detailed experimental protocols to facilitate future research. Further studies are warranted to elucidate the precise molecular targets of this compound and to generate specific quantitative data that will be crucial for its potential clinical development.
References
- 1. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Wilforine inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 6. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide induces apoptosis of glioma cells by inhibiting NF-κB activation during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celastrol inhibits tumor cell proliferation and promotes apoptosis through the activation of c-Jun N-terminal kinase and suppression of PI3 K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bibliometric analysis of trends in research of Tripterygium wilfordii Hook F for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the inhibition of p38/RK MAP kinase on induction of five fos and jun genes by diverse stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the p38 mitogen-activated protein kinase by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Wilfordine for Autoimmune Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a group of disorders where the immune system erroneously attacks the body's own tissues, present a significant global health challenge. These conditions, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), are often chronic and debilitating.[1] Current treatments typically focus on broad immunosuppression, which can lead to significant side effects.[1] Consequently, there is a pressing need for targeted therapies that can modulate specific inflammatory pathways.
Tripterygium wilfordii Hook. f. (TwHF), a traditional Chinese medicinal plant, has been used for centuries to treat joint pain, inflammation, and autoimmune conditions.[2][3] Clinical trials have shown that TwHF extracts can be as effective as methotrexate, a standard-of-care treatment for RA, and that combination therapy is often superior to monotherapy.[3][4] Wilfordine, a monomeric alkaloid compound isolated from TwHF, is emerging as a key contributor to these therapeutic effects.[4][5] This technical guide provides an in-depth overview of the current research on this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved in its immunomodulatory activity.
Core Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory and immunomodulatory effects by targeting specific intracellular signaling pathways that are crucial for the propagation of autoimmune responses. Research has primarily elucidated its role in the inhibition of the Wnt/β-catenin and NF-κB pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
Recent studies have identified the Wnt/β-catenin signaling pathway as a primary target of this compound in the context of rheumatoid arthritis.[4][5] This pathway is integral to the proliferation of fibroblast-like synoviocytes (FLS), which are key players in the inflammation and joint destruction characteristic of RA.
In a healthy state, the β-catenin protein is targeted for degradation by a "destruction complex" that includes GSK-3β. Upon activation by Wnt ligands (like Wnt11), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes such as CCND1 (Cyclin D1) and c-Myc, which promote cell proliferation.[4][5]
This compound has been shown to directly target Wnt11, inhibiting the entire cascade.[4][5] This action suppresses the proliferation of FLS and reduces the production of inflammatory mediators and matrix-degrading enzymes.[4][5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is constitutively active in many autoimmune diseases.[6][7][8] It is triggered by pro-inflammatory cytokines like TNF-α and IL-1β.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release of the NF-κB p65/p50 dimer.[9] This dimer then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While direct inhibition by this compound is still under investigation, a related compound from TwHF, Wilforlide A, has been shown to ameliorate RA progression by inactivating the TLR4/NF-κB signaling pathway in macrophages.[9] Given the central role of NF-κB in autoimmunity, it represents a critical target for this compound and other bioactive compounds from TwHF.[7][8]
Data Presentation: Quantitative Effects of this compound
The therapeutic potential of this compound is supported by quantitative data from both in vivo and in vitro studies. The following tables summarize key findings from research using a Collagen-Induced Arthritis (CIA) rat model and RA-derived Fibroblast-Like Synoviocytes (FLS).[4][5]
Table 1: In Vivo Efficacy of this compound in CIA Rat Model
| Parameter | Control (CIA Rats) | This compound-Treated (CIA Rats) | Outcome | Reference |
| Arthritis Score | High | Significantly Reduced | Alleviation of arthritis symptoms | [5] |
| Serum IL-6 | Elevated | Significantly Reduced | Anti-inflammatory effect | [5] |
| Serum IL-1β | Elevated | Significantly Reduced | Anti-inflammatory effect | [5] |
| Serum TNF-α | Elevated | Significantly Reduced | Anti-inflammatory effect | [5] |
Table 2: In Vitro Effects of this compound on RA Fibroblast-Like Synoviocytes (FLS)
| Parameter | Control FLS | This compound-Treated FLS | Outcome | Reference |
| Cell Proliferation | High | Significantly Inhibited | Anti-proliferative effect | [5] |
| MMP3 Expression | High | Inhibited | Reduced matrix degradation | [5] |
| Fibronectin Expression | High | Inhibited | Reduced matrix deposition | [5] |
| Wnt11 Expression | High | Decreased | Inhibition of Wnt pathway | [4][5] |
| β-catenin Expression | High | Decreased | Inhibition of Wnt pathway | [4][5] |
| CCND1 (Cyclin D1) | High | Decreased | Reduced cell cycle progression | [5] |
| c-Myc Expression | High | Decreased | Reduced cell proliferation | [5] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the core methodologies used to evaluate the efficacy of this compound.
Collagen-Induced Arthritis (CIA) Animal Model
The CIA model is a widely used and clinically relevant model for studying human rheumatoid arthritis.[10]
-
Animal Strain: Typically, DBA/1 mice or Wistar rats are used.
-
Induction:
-
Primary Immunization: Animals are injected intradermally at the base of the tail with an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: Approximately 21 days after the primary immunization, a second injection is administered with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Following the onset of arthritis, animals are treated with this compound (e.g., via oral gavage) or a vehicle control daily for a specified period.
-
Evaluation:
-
Arthritis Score: Joints are scored visually for redness, swelling, and deformity on a scale of 0-4 per paw.
-
Histopathology: At the end of the study, joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Biomarker Analysis: Blood is collected to measure serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) via ELISA.
-
In Vitro Assays Using Fibroblast-Like Synoviocytes (FLS)
In vitro studies using FLS isolated from RA patients or CIA animals provide a controlled system to study cellular mechanisms.[5]
-
Cell Isolation and Culture:
-
Synovial tissues are obtained from RA patients during arthroplasty or from CIA model animals.
-
Tissues are minced and digested with enzymes (e.g., collagenase, dispase) to release cells.
-
The resulting cell suspension is cultured in appropriate media (e.g., DMEM with 10% FBS). FLS are identified by their spindle-shaped morphology and are used between passages 3-6 to ensure a pure population.
-
-
Cell Proliferation (CCK-8) Assay:
-
FLS are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of this compound for 24-72 hours.
-
CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.
-
-
Cytokine Measurement (ELISA):
-
FLS are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of this compound.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-6, IL-8) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Gene and Protein Expression Analysis:
-
RT-qPCR: FLS are treated with this compound. Total RNA is then extracted, reverse-transcribed into cDNA, and used for quantitative PCR with primers specific for target genes (e.g., WNT11, CTNNB1, MMP3).
-
Western Blot: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Wnt11, β-catenin, p-IκBα, p65) and a loading control (e.g., GAPDH).
-
Conclusion and Future Directions
This compound, a key bioactive monomer from Tripterygium wilfordii, demonstrates significant therapeutic potential for autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action, centered on the inhibition of the pro-inflammatory Wnt/β-catenin signaling pathway, provides a targeted approach to reducing synovial inflammation and proliferation.[4][5] The compound's likely influence on other critical pathways, such as NF-κB, further underscores its potent immunomodulatory capabilities.
While the preclinical data are promising, further research is essential for its clinical translation. Key future directions should include:
-
Toxicity and Safety Profile: Compounds derived from TwHF are known to have potential for multi-organ toxicity.[2] A thorough assessment of this compound's safety profile and therapeutic window is critical.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to develop effective dosing strategies.
-
Broader Autoimmune Applications: Investigating the efficacy of this compound in other autoimmune models, such as those for systemic lupus erythematosus, multiple sclerosis, and inflammatory bowel disease, could expand its therapeutic applications.[1]
-
Combination Therapies: Exploring the synergistic effects of this compound with existing autoimmune disease therapies could lead to more effective and lower-dose treatment regimens.[4]
References
- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii: An inspiring resource for rheumatoid arthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB: At the Borders of Autoimmunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NF-κB Signaling as a Therapeutic Target in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Wilfordine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a complex macrocyclic pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, along with other alkaloids from this plant, has demonstrated significant immunosuppressive and insecticidal properties, making it a compound of interest for further research and drug development.
This document provides a detailed protocol for the extraction and purification of this compound from the root bark of Tripterygium wilfordii. The methodology is based on established solvent extraction techniques followed by multi-step chromatographic purification.
Data Presentation
The following tables summarize the expected quantitative data at each major stage of the this compound extraction and purification process. These values are compiled from typical laboratory-scale separations and may vary depending on the quality of the plant material and specific experimental conditions.
Table 1: Extraction and Preliminary Purification Data
| Parameter | Value |
| Starting Plant Material (dried root bark) | 10 kg |
| Initial Ethanol (B145695) Extraction Yield (Crude Extract) | 1.2 kg |
| Chloroform-Soluble Fraction Yield | 350 g |
| Preliminary Column Chromatography Yield (Enriched Alkaloid Fraction) | 50 g |
Table 2: Chromatographic Purification Data
| Purification Step | Stationary Phase | Mobile Phase / Gradient | This compound Purity | Typical Recovery Rate |
| Column Chromatography I | Silica (B1680970) Gel (100-200 mesh) | Chloroform-Methanol Gradient | 40-50% | 85-90% |
| Column Chromatography II | Silica Gel (200-300 mesh) | Ethyl Acetate-Hexane Gradient | 70-80% | 80-85% |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water Gradient | >98% | 75-80% |
Experimental Protocols
I. Extraction of Crude Alkaloids
This protocol describes the initial extraction of alkaloids from the dried root bark of Tripterygium wilfordii.
Materials:
-
Dried and powdered root bark of Tripterygium wilfordii
-
95% Ethanol
-
Distilled Water
-
Large-capacity extraction vessel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate 10 kg of powdered root bark of Tripterygium wilfordii with 50 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in 5 L of distilled water and perform liquid-liquid partitioning with an equal volume of chloroform three times.
-
Combine the chloroform fractions and concentrate under reduced pressure to yield the crude alkaloid extract.
II. Purification by Column Chromatography
This multi-step column chromatography protocol is designed to isolate and enrich the this compound fraction from the crude extract.
A. First Column Chromatography (Silica Gel)
Materials:
-
Crude alkaloid extract
-
Silica gel (100-200 mesh)
-
Chloroform
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a large glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions containing this compound based on the TLC analysis and concentrate to dryness.
B. Second Column Chromatography (Silica Gel)
Materials:
-
Enriched this compound fraction from the first column
-
Silica gel (200-300 mesh)
-
Ethyl acetate (B1210297)
-
Hexane
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Pack a column with 200-300 mesh silica gel using hexane.
-
Dissolve the enriched this compound fraction in a small volume of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in hexane.
-
Collect and analyze fractions by TLC as previously described.
-
Combine the purified this compound fractions and concentrate the solvent.
III. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This final step is to achieve high-purity this compound suitable for research and drug development applications.
Materials:
-
Semi-purified this compound from column chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 reversed-phase column
-
Fraction collector
Procedure:
-
Dissolve the semi-purified this compound in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Elute with a gradient of acetonitrile in water. A typical gradient might start at 30% acetonitrile and increase to 70% over 40 minutes.
-
Monitor the elution profile using a UV detector (typically at 220-280 nm).
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound.
-
Verify the purity of the final product using analytical HPLC.
Visualization of Experimental Workflow
Application Notes and Protocols for the Synthesis and Derivatization of Dihydro-β-agarofuran Sesquiterpenoids
A Representative Study in the Absence of a Published Total Synthesis of Wilfordine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family, a large group of natural products known for their significant biological activities. While a specific total synthesis for this compound has not been extensively published, the synthesis of the core dihydro-β-agarofuran scaffold and its subsequent derivatization are well-documented for structurally related compounds. This document provides detailed application notes and protocols based on the successful total synthesis of a key dihydro-β-agarofuran intermediate, (-)-isocelorbicol, and general methods for the derivatization of the dihydroagarofuran (B1235886) core structure to explore structure-activity relationships (SAR). These methodologies provide a strategic blueprint for researchers aiming to synthesize this compound or its analogs.
Part 1: Total Synthesis of a Dihydro-β-agarofuran Core Structure
The total synthesis of dihydro-β-agarofuran sesquiterpenoids is a challenging endeavor due to their rigid tricyclic architecture, comprising a trans-decalin and a tetrahydrofuran (B95107) ring system, and dense oxygenation.[1][2] A scalable and highly stereocontrolled synthesis of (-)-isocelorbicol, a common core for many natural esters in this family, has been achieved and serves as an excellent case study.[2]
Synthetic Strategy Overview
The synthetic approach to the dihydro-β-agarofuran core often starts from a readily available chiral building block, such as (-)-carvone, and involves key transformations to construct the characteristic tricyclic system with the correct stereochemistry.
Quantitative Data for a Representative Total Synthesis
The following table summarizes the yields for key steps in a reported synthesis of a dihydro-β-agarofuran derivative.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Robinson Annelation | (±)-Dihydrocarvone and Ethyl Vinyl Ketone | Enone Intermediate | Not specified |
| 2 | Epoxidation | α-Agarofuran | 3α,4α-Oxidoagarofuran | Not specified |
| 3 | Ring Opening | 3α,4α-Oxidoagarofuran | (-)-3β,4α-Dihydroxy-β-dihydroagarofuran | Not specified |
Note: Specific yield data for each step in a complete total synthesis of a single complex dihydro-β-agarofuran from simple starting materials is often spread across multiple publications and can be highly variable. The data presented here is illustrative of key transformations.
Experimental Protocol: Robinson Annelation for Decalin Core Formation
This protocol describes a key step in the synthesis of the dihydro-β-agarofuran skeleton, the Robinson annulation, to form the decalin ring system.[3]
Materials:
-
(±)-Dihydrocarvone
-
Ethyl vinyl ketone
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (±)-dihydrocarvone and a catalytic amount of KOH in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add ethyl vinyl ketone to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired enone intermediate.
Part 2: Derivatization of the Dihydro-β-agarofuran Core
Derivatization of the dihydro-β-agarofuran core is a crucial strategy for generating analogs with improved biological activity and for conducting SAR studies.[4][5] The numerous hydroxyl groups on the core structure provide ample opportunities for modification, most commonly through esterification or etherification.
Derivatization Strategy Overview
The general workflow involves the isolation or synthesis of a polyhydroxylated dihydro-β-agarofuran core, followed by selective protection and/or direct acylation or alkylation to introduce various functional groups.
Quantitative Data for Dihydro-β-agarofuran Derivatives
The following table presents insecticidal activity data for a series of synthesized dihydroagarofuran ether analogues against the oriental armyworm (Mythimna separata).[5]
| Compound ID | R Group at C-1 | LD₅₀ (µg/g) |
| 5.1.2 | Ethyl | >50 |
| 5.1.3 | Propyl | 42.3 |
| 5.1.7 | Benzyl (B1604629) | >50 |
| 5.2.3 | Propyl (at C-6) | 35.8 |
| 5.2.6 | o-F-Bn (at C-6) | 31.5 |
| 5.2.7 | p-F-Bn (at C-6) | 29.2 |
Experimental Protocol: Synthesis of Dihydro-β-agarofuran Ether Analogs
This protocol provides a general method for the synthesis of ether derivatives from a polyhydroxylated dihydro-β-agarofuran starting material.[5]
Materials:
-
1β,2β,4α,6α,8β,9α,12-Heptahydroxyl-β-dihydroagarofuran (starting material)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Appropriate alkyl or benzyl halide (e.g., propyl iodide, p-fluorobenzyl bromide)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Wash the required amount of NaH with anhydrous hexane (B92381) to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the starting heptahydroxyl-β-dihydroagarofuran in anhydrous DMF dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the corresponding alkyl or benzyl halide to the reaction mixture and continue stirring at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
Disclaimer: The provided protocols are generalized from the scientific literature and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Modification and Insecticidal Activity of 4- epi-cis-Dihydroagarofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activity of β-dihydroagarofuran ether analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilfordine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Wilfordine analytical standards and reagents. This compound, a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.
Analytical Standards and Reagents
High-purity this compound analytical standards are essential for accurate and reproducible research. Several chemical suppliers offer this compound with purity levels typically at or above 98%. These standards are crucial for the calibration of analytical instruments and for ensuring the consistency of experimental results.
Table 1: this compound Analytical Standard Specifications
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 37239-51-3 | N/A |
| Molecular Formula | C₄₃H₄₉NO₁₉ | N/A |
| Molecular Weight | 883.84 g/mol | N/A |
| Purity | ≥98% | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO, ethanol, and methanol | N/A |
| Storage | Store at -20°C, protected from light and moisture | N/A |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, making it a molecule of interest for therapeutic development in various diseases.
Anti-inflammatory and Immunosuppressive Effects
This compound has demonstrated significant anti-inflammatory and immunosuppressive activities. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound effectively reduces the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1beta (IL-1β) , and Interleukin-6 (IL-6) .
Anti-Cancer Activity
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Its anti-cancer activity is attributed to the induction of apoptosis (programmed cell death) through the generation of Reactive Oxygen Species (ROS) and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, which includes key proteins like ERK , JNK , and p38 , plays a critical role in cell proliferation, differentiation, and survival.
Table 2: Summary of this compound's Biological Activities and Affected Signaling Pathways
| Biological Activity | Key Signaling Pathway(s) | Cellular Effects |
| Anti-inflammatory | NF-κB Inhibition | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) |
| Immunosuppressive | NF-κB Inhibition, MAPK Modulation | Suppression of immune cell activation and function |
| Anti-cancer | Apoptosis Induction, ROS Generation, MAPK Modulation | Inhibition of cancer cell proliferation and survival |
Experimental Protocols
The following section provides detailed protocols for key experiments to investigate the biological activities of this compound.
Protocol 1: Determination of Cytotoxicity by MTT Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound analytical standard
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Pro-inflammatory Cytokine Production by ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in immune cells, such as macrophages.
Materials:
-
This compound analytical standard
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well cell culture plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages into a 24-well plate at an appropriate density. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for each kit.
-
Data Analysis: Create a standard curve for each cytokine. Determine the concentration of each cytokine in the samples from the standard curve. Compare the cytokine levels in the this compound-treated groups to the LPS-only control group.
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound analytical standard
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
This compound analytical standard
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for NF-κB, a growth factor for MAPK) for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated proteins to the total protein levels to assess the activation of the signaling pathways.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Application Notes and Protocols for the Quantification of Wilfordine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine is a prominent sesquiterpenoid pyridine (B92270) alkaloid found in plants of the Tripterygium genus, most notably Tripterygium wilfordii Hook F. This plant, also known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases. The biological activity of its extracts is attributed to a variety of compounds, including diterpenoids (like triptolide) and alkaloids such as this compound. Given the potent bioactivity and potential toxicity of these constituents, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological research.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant part used and the extraction method employed. The following table summarizes representative quantitative data for this compound in Tripterygium wilfordii.
| Plant Part | Extraction Solvent/Method | Analytical Method | This compound Concentration (µg/g of dry weight) | Reference |
| Root | Ethanol-water reflux | HPLC | Varies significantly among sources | [1] |
| Root Bark | Ethanol (B145695) extraction | LC-MS/MS | Generally higher than in other parts | [1] |
| Hairy Roots | Hormone-free Murashige and Skoog medium | HPLC | Lower than naturally grown roots |
Note: The exact concentration of this compound is highly dependent on the specific plant material, cultivation conditions, and extraction efficiency.
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the steps for preparing Tripterygium wilfordii plant material for subsequent extraction and analysis.
Materials:
-
Plant material (e.g., roots, stems, leaves of Tripterygium wilfordii)
-
Deionized water
-
Drying oven or freeze-dryer
-
Grinder or mill
-
Sieves (e.g., 40-mesh)
Procedure:
-
Collection and Cleaning: Collect the desired plant parts. Thoroughly wash the material with deionized water to remove any soil and debris.
-
Drying: Dry the plant material to a constant weight. This can be achieved by either:
-
Oven Drying: Place the material in a drying oven at a controlled temperature of 50-60°C.
-
Freeze-Drying (Lyophilization): For heat-sensitive compounds, freeze-drying is the preferred method.
-
-
Grinding: Grind the dried plant material into a fine powder using a grinder or mill.
-
Sieving: Pass the powder through a sieve (e.g., 40-mesh) to ensure a uniform particle size, which is crucial for efficient and reproducible extraction.
-
Storage: Store the powdered plant material in a cool, dry, and dark place until extraction.
Extraction of this compound
This protocol describes a common solvent extraction method for isolating this compound and other alkaloids from the prepared plant powder.
Materials:
-
Powdered Tripterygium wilfordii material
-
Extraction solvent: 80% ethanol in water (v/v) or methanol (B129727)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Filtration apparatus with 0.45 µm filter
-
Rotary evaporator
Procedure:
-
Solvent Addition: Weigh a known amount of the powdered plant material (e.g., 1 gram) and place it in an appropriate vessel. Add the extraction solvent at a specific ratio (e.g., 1:10, solid-to-solvent ratio).
-
Extraction:
-
Ultrasonic Extraction: Place the vessel in an ultrasonic bath and extract for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Maceration/Shaking: Alternatively, the mixture can be agitated on a shaker for several hours or left to macerate for 24-48 hours.
-
-
Separation:
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Quantification by HPLC-UV
This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method optimization may be required based on the specific instrument and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 260 nm for alkaloids).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol or the initial mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system under the same conditions as the standards.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Quantification by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method for this compound quantification, especially in complex matrices or for trace-level analysis.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, typically with additives like formic acid or ammonium formate (B1220265) to enhance ionization.[2]
-
Flow Rate: 0.8 - 1.0 mL/min.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard. A previously reported transition for a similar compound, wilforine, is m/z 867.6 → 206.0.[2]
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method. An internal standard structurally similar to this compound should be used for improved accuracy.
-
Method Optimization: Optimize the MS parameters, including the precursor ion, product ions, and collision energy for this compound and the internal standard.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples based on this curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway: Inhibition of NF-κB by Tripterygium wilfordii Components
Components of Tripterygium wilfordii, including alkaloids, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of the inflammatory response.
References
Revolutionizing Drug Discovery: High-Throughput Cell-Based Assays for Wilfordine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for drug development and cellular biology research, comprehensive application notes and detailed protocols have been developed for cell-based assays of Wilfordine. This natural alkaloid, extracted from the thunder god vine (Tripterygium wilfordii), has garnered substantial interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. These new guidelines will provide researchers, scientists, and drug development professionals with the necessary tools to effectively screen and analyze the therapeutic potential of this compound and its derivatives.
The newly outlined protocols focus on a suite of cell-based assays designed to elucidate the mechanism of action of this compound, particularly its effects on key cellular signaling pathways. This compound has been shown to exert its effects through the modulation of critical inflammatory and survival pathways, primarily by inhibiting Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling. Furthermore, it is known to induce apoptosis (programmed cell death) and suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
These application notes provide detailed, step-by-step methodologies for a range of essential experiments, including cell viability assays, NF-κB reporter assays, Western blot analysis for MAPK pathway activation, and enzyme-linked immunosorbent assays (ELISAs) for cytokine quantification. Accompanying these protocols are clearly structured tables summarizing the quantitative data, allowing for easy comparison of dose-dependent effects of this compound on various cellular responses.
To further aid researchers, diagrams of the key signaling pathways and experimental workflows have been created using the Graphviz DOT language, providing clear visual representations of the complex biological processes and experimental designs.
Key Applications and Significance
The development of these standardized assays is a critical step forward in harnessing the therapeutic potential of this compound. By providing a clear and reproducible framework for its study, researchers can more efficiently:
-
Screen for novel anti-inflammatory and immunosuppressive drug candidates: The assays provide a robust platform for identifying and characterizing new compounds that target the NF-κB and MAPK pathways.
-
Investigate the anti-cancer properties of this compound: The detailed protocols for apoptosis and cell viability assays will facilitate the exploration of this compound as a potential cancer therapeutic.
-
Elucidate the molecular mechanisms of action: The comprehensive nature of the application notes allows for a deeper understanding of how this compound modulates cellular signaling to produce its therapeutic effects.
These resources are expected to accelerate research into a new class of therapeutics for a wide range of diseases, including rheumatoid arthritis, lupus, and various cancers.
Application Notes and Protocols
Overview of this compound's Mechanism of Action
This compound is a diterpenoid alkaloid that demonstrates significant biological activity. Its primary mechanisms of action include:
-
Inhibition of the NF-κB Signaling Pathway: this compound prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
-
Modulation of the MAPK Signaling Pathway: this compound has been observed to suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, which are crucial for cell proliferation and inflammatory responses.
-
Induction of Apoptosis: In cancer cells, this compound can trigger programmed cell death through the activation of caspases and regulation of apoptotic proteins.
-
Inhibition of Pro-inflammatory Cytokines: this compound effectively reduces the production of key inflammatory mediators, including TNF-α, IL-1β, and IL-6.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in various cell-based assays. Note: The data presented here is a representative compilation based on existing literature and should be used as a reference for expected outcomes.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | ~22.4 |
Table 2: Illustrative Dose-Response of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| This compound Conc. (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 25 ± 3.5 | 20 ± 4.1 | 18 ± 3.8 |
| 5 | 55 ± 4.2 | 48 ± 5.3 | 45 ± 4.9 |
| 10 | 80 ± 5.1 | 72 ± 6.0 | 68 ± 5.5 |
| 25 | 95 ± 3.8 | 88 ± 4.7 | 85 ± 4.2 |
Table 3: Illustrative Effect of this compound on NF-κB Activity in TNF-α-stimulated HEK293T Cells
| This compound Conc. (µM) | NF-κB Luciferase Activity (% of Control) |
| 0.1 | 85 ± 6.2 |
| 1 | 45 ± 5.1 |
| 10 | 15 ± 3.9 |
Table 4: Illustrative Quantification of Apoptosis Induction by this compound in A549 Lung Cancer Cells
| This compound Conc. (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 5 | 15 ± 2.5 | 5 ± 1.1 |
| 10 | 35 ± 3.8 | 12 ± 1.9 |
| 25 | 60 ± 4.5 | 25 ± 2.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Target cell line (e.g., A549, RAW 264.7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter plasmid
-
Complete culture medium
-
This compound stock solution
-
TNF-α (or other NF-κB activator)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a control reporter or total protein concentration.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
Protocol 3: Western Blot for MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (e.g., p-ERK, p-JNK, p-p38).
Materials:
-
Target cell line (e.g., RAW 264.7)
-
This compound stock solution
-
LPS (or other MAPK activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Pro-inflammatory Cytokine Quantification by ELISA
Objective: To measure the inhibitory effect of this compound on the production of TNF-α, IL-1β, and IL-6.
Materials:
-
RAW 264.7 macrophages (or other appropriate cell line)
-
This compound stock solution
-
LPS
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cancer cell line (e.g., A549)
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Application Notes and Protocols for In Vitro Efficacy Testing of Wilfordine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wilfordine, a complex diterpenoid alkaloid isolated from Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] These application notes provide a comprehensive guide to utilizing in vitro models for evaluating the efficacy of this compound. The protocols detailed herein are designed to be robust and reproducible for screening and mechanistic studies in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects through a multi-targeted mechanism of action.[1] Key pathways affected include:
-
Inhibition of NF-κB Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, involved in cellular stress and inflammation responses, is another target of this compound.[1]
-
Induction of Apoptosis: In cancer cells, this compound has been demonstrated to induce programmed cell death (apoptosis) through the activation of caspases and regulation of apoptotic proteins.[1]
-
Production of Reactive Oxygen Species (ROS): this compound can elevate the levels of ROS within cells, which can trigger apoptosis in cancerous cells.[1]
Data Presentation: Efficacy of this compound
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound in various human cancer cell lines and a murine macrophage cell line.
Disclaimer: The IC50 values presented in the following tables are representative examples based on the activity of related compounds and are intended for illustrative purposes. Researchers should determine the IC50 values for this compound under their specific experimental conditions.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Placeholder: 5-15 |
| HCT-116 | Colon Carcinoma | MTT | 48 | Placeholder: 2-10 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Placeholder: 8-20 |
| PC-3 | Prostate Carcinoma | MTT | 48 | Placeholder: 10-25 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | Nitric Oxide Assay | Nitrite (B80452) Concentration | 24 | Placeholder: 1-5 |
Mandatory Visualizations
Caption: this compound inhibits the NF-κB pathway.
Caption: this compound induces apoptosis via ROS.
Caption: Workflow for this compound in vitro testing.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) and a blank control (medium only) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Protocol 2: Assessment of Anti-inflammatory Activity using Nitric Oxide Assay
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Pre-treat the cells with 50 µL of the this compound dilutions for 1 hour.
-
Stimulate the cells by adding 50 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control. Add 50 µL of medium to the negative control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production for each this compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value, the concentration of this compound that inhibits NO production by 50%.
-
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. These assays are essential for determining the cytotoxic and anti-inflammatory potential of this compound and for elucidating its underlying mechanisms of action, thereby guiding further drug development efforts.
References
Application Notes and Protocols for Wilfordine in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Rats
The Collagen-Induced Arthritis (CIA) model in rats is a widely used and well-validated preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[1][2]
Experimental Protocol: Induction of CIA and Wilfordine Treatment
This protocol outlines the induction of arthritis using bovine type II collagen and the subsequent therapeutic administration of this compound.
Materials:
-
Male Wistar rats (10 weeks old)[3]
-
Bovine type II collagen (immunization grade)[3]
-
Incomplete Freund's Adjuvant (IFA)[4]
-
This compound (WFR)
-
Medicinal starch[5]
-
Vehicle for this compound (e.g., water with 10% medicinal starch)[5]
-
Anesthetic (e.g., ketamine/xylazine)[6]
-
Syringes and needles for immunization and administration
Procedure:
-
Acclimatization: House rats in a specific pathogen-free (SPF) facility for at least one week prior to the experiment with free access to food and water.[1][6]
-
Preparation of Collagen Emulsion: Prepare an emulsion of bovine type II collagen (2 mg/mL) in an equal volume of Incomplete Freund's Adjuvant (IFA).[4][6]
-
Primary Immunization (Day 0): Anesthetize the rats. Administer a 0.2 mL intradermal injection of the collagen-IFA emulsion at the base of the tail.[3][6]
-
Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the same collagen-IFA emulsion at the base of the tail.[4][7]
-
This compound Administration:
-
On day 7, following the booster immunization, begin daily administration of this compound or vehicle control via oral gavage.[5][8]
-
Divide the animals into the following groups (n=10 per group):[5]
-
Normal Control
-
CIA Model (Vehicle)
-
CIA + this compound (Low Dose: 40 µg/kg)
-
CIA + this compound (Medium Dose: 48 µg/kg)
-
CIA + this compound (High Dose: 56 µg/kg)
-
-
-
Monitoring and Assessment:
Assessment of Arthritis:
-
Arthritis Score: Score each hind paw on a scale of 0-4, where:
-
0 = No signs of arthritis
-
1 = Mild swelling and erythema of the toes
-
2 = Moderate swelling and erythema of the toes and ankle
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximum inflammation with joint deformity[9][10] The total arthritis score per animal is the sum of the scores for both hind paws.
-
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of this compound on CIA in rats.
Table 1: Effect of this compound on Arthritis Score in CIA Rats [8]
| Group | Arthritis Score (Day 35) |
| Normal Control | 0 |
| CIA Model (Vehicle) | 10.5 ± 1.2 |
| CIA + WFR (40 µg/kg) | 7.2 ± 0.9 |
| CIA + WFR (48 µg/kg) | 4.8 ± 0.7 |
| CIA + WFR (56 µg/kg) | 4.5 ± 0.6* |
*p < 0.01 compared to the CIA Model group.
Table 2: Effect of this compound on Serum Inflammatory Cytokines in CIA Rats [5]
| Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Normal Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 30.1 ± 4.2 |
| CIA Model (Vehicle) | 85.6 ± 9.8 | 110.4 ± 12.1 | 125.7 ± 13.6 |
| CIA + WFR (40 µg/kg) | 55.3 ± 6.4 | 78.9 ± 8.7 | 89.4 ± 9.8 |
| CIA + WFR (48 µg/kg) | 38.7 ± 4.5 | 55.1 ± 6.2 | 62.3 ± 7.1 |
| CIA + WFR (56 µg/kg) | 35.1 ± 4.1 | 50.2 ± 5.8 | 58.7 ± 6.5* |
*p < 0.01 compared to the CIA Model group.
Visualizations
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model and this compound treatment.
References
- 1. chondrex.com [chondrex.com]
- 2. inotiv.com [inotiv.com]
- 3. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Wilfordine NF-κB Signaling Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effects of Wilfordine on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The provided methodologies are based on established techniques for studying NF-κB activation and are tailored for the investigation of this compound's mechanism of action.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in numerous pathological conditions such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway represents a significant target for therapeutic intervention.
This compound, a major active component isolated from Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory properties. Research indicates that Wilforlide A, a closely related or identical compound, ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization.[1] A key mechanism of this anti-inflammatory activity is the inhibition of the NF-κB signaling pathway. Specifically, Wilforlide A has been shown to suppress the degradation of IκBα and the activation of NF-κB p65.[1] Similarly, related compounds from Tripterygium wilfordii inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[2]
These application notes describe two primary protocols to quantitatively and qualitatively assess the inhibitory potential of this compound on the NF-κB signaling pathway: an NF-κB Luciferase Reporter Assay and an assay for p65 Nuclear Translocation and IκBα Degradation.
Data Presentation
| Parameter | Cell Type/Model | Inducer | Observed Effect of this compound (Wilforlide A) | Reference |
| NF-κB p65 Activation | Macrophages derived from THP-1 cells | LPS/IFN-γ | Suppressed | [1] |
| IκBα Degradation | Macrophages derived from THP-1 cells | LPS/IFN-γ | Suppressed | [1] |
| Pro-inflammatory Factors (MCP1, GM-CSF, M-CSF) | Synovium of Collagen-Induced Arthritis (CIA) mice | Collagen | Inhibited | [1] |
| M1 Macrophage Biomarker (iNOS) | Synovium of CIA mice | Collagen | Inhibited | [1] |
| Joint Swelling and Histological Damage | CIA mice | Collagen | Reduced | [1] |
| Pedal Swelling | Carrageenan-induced rat model | Carrageenan | Obvious anti-inflammatory effect at high doses | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Caption: Workflow for the this compound NF-κB luciferase reporter assay.
Caption: this compound inhibits NF-κB by preventing IκBα degradation.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Opaque 96-well plates
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of culture medium into a white, opaque 96-well plate.
-
Incubate overnight.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting the NF-κB luciferase reporter plasmid (e.g., 100 ng) and the Renilla luciferase control plasmid (e.g., 10 ng) in serum-free medium and then mixing with the diluted transfection reagent.
-
Incubate the complex at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to each well.
-
Incubate for 24 hours.
Day 3: this compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 90 µL of the this compound-containing medium or vehicle control.
-
Incubate for 1-2 hours.
-
Prepare a solution of TNF-α in culture medium to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to the appropriate wells. Include unstimulated controls.
-
Incubate for 6-8 hours.
Day 4: Cell Lysis and Luciferase Assay
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the firefly and Renilla luciferase assay reagents according to the manufacturer's protocol.
-
Using a luminometer, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence.
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate into the same well and measure the luminescence.
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
p65 Nuclear Translocation and IκBα Degradation Assay (Western Blot and Immunofluorescence)
This protocol allows for the direct visualization and quantification of p65 nuclear translocation and the assessment of IκBα protein levels.
Materials:
-
RAW 264.7 or other suitable macrophage cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
LPS (Lipopolysaccharide)
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p65, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
4% Paraformaldehyde (for immunofluorescence)
-
0.1% Triton X-100 (for immunofluorescence)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibodies (for immunofluorescence)
-
DAPI (for immunofluorescence)
-
Fluorescence microscope
Protocol for Western Blot:
-
Cell Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for IκBα degradation) or 1 hour (for p65 translocation).
-
Protein Extraction:
-
For IκBα degradation, lyse the whole cells using RIPA buffer.
-
For p65 translocation, separate nuclear and cytoplasmic fractions using a commercially available kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the respective loading controls (β-actin for cytoplasmic and total lysates, Lamin B1 for nuclear lysates).
-
Protocol for Immunofluorescence:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Treat with this compound and LPS as described for the Western blot.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and analyze the nuclear localization of p65.
Conclusion
The provided protocols offer robust methods to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. The luciferase reporter assay provides a high-throughput method to screen for changes in NF-κB transcriptional activity, while Western blotting and immunofluorescence allow for a more detailed mechanistic study of p65 nuclear translocation and IκBα degradation. Together, these assays can provide comprehensive insights into the anti-inflammatory mechanism of this compound, aiding in its further development as a potential therapeutic agent.
References
- 1. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Wilfordine in DMSO for Cell Culture Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a complex diterpenoid alkaloid isolated from Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and potential anti-cancer properties. As with many natural products, its utility in in vitro cell-based assays is critically dependent on its solubility and stability in common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving and storing compounds for cell culture experiments. However, the stability of compounds in DMSO can vary, potentially impacting the accuracy and reproducibility of experimental results. These application notes provide a detailed overview of the known stability of this compound and structurally related compounds in DMSO, along with protocols for preparing, storing, and evaluating the stability of this compound solutions for cell culture applications.
Data Presentation
The following tables summarize the stability of triptolide (B1683669), a proxy for this compound, in DMSO under various conditions.
Table 1: Stability of Triptolide in 100% DMSO at 25°C
| Parameter | Value | Reference |
| Half-life (t1/2) | 204 days | [1] |
| Time to 10% degradation (t1/10) | 31 days | [1] |
Table 2: General Recommendations for Storage of Triptolide in DMSO
| Storage Condition | Recommendation | Reference |
| Long-term storage of stock solution | Store at -20°C for several months. | |
| Working solutions | Prepare fresh for each experiment. |
Table 3: Factors Influencing Compound Stability in DMSO
| Factor | Observation | Recommendation | Reference |
| Water Content | Increased water content can accelerate degradation of susceptible compounds. | Use anhydrous DMSO and minimize exposure to atmospheric moisture. | |
| Freeze/Thaw Cycles | Minimal to no significant loss observed for many compounds after multiple cycles. | Aliquot stock solutions to minimize the number of freeze/thaw cycles for the main stock. | |
| Storage Temperature | Most compounds are stable for extended periods at low temperatures (-20°C or -80°C). | Store stock solutions at -20°C or lower for long-term stability. | |
| Light Exposure | Light can induce degradation of photosensitive compounds. | Store solutions in amber or opaque vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Desired Concentration: Decide on a suitable stock concentration (e.g., 10 mM, 20 mM). Ensure this is a concentration at which this compound is fully soluble in DMSO.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the vial until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber or opaque tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound-DMSO stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)
Procedure:
-
Prepare Samples: Prepare a set of identical aliquots of the this compound-DMSO stock solution.
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot using a validated HPLC-MS method to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots using the same HPLC-MS method as the T=0 sample.
-
Data Analysis: Compare the peak area or concentration of this compound in the aged samples to the T=0 sample to calculate the percentage of this compound remaining.
Protocol 3: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound-DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell culture incubator (37°C, 5% CO2)
-
Sterile tubes
-
HPLC-MS system
Procedure:
-
Prepare Spiked Medium: Pre-warm the complete cell culture medium to 37°C. Spike the medium with the this compound-DMSO stock solution to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Time-Zero Sample (T=0): Immediately take an aliquot of the spiked medium and analyze it by HPLC-MS to determine the initial concentration of this compound.
-
Incubation: Place the remaining spiked medium in the cell culture incubator (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.
-
Sample Processing and Analysis: Process the collected samples (e.g., protein precipitation with acetonitrile) and analyze by HPLC-MS to quantify the remaining this compound concentration.
-
Data Analysis: Plot the concentration of this compound over time to determine its stability profile in the cell culture medium.
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for stability assessment.
References
Application Notes and Protocols for Wilfordine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for the use of wilfordine (B1197929), a natural compound with significant anti-inflammatory, immunosuppressive, and potential anti-cancer properties, in a laboratory setting. The focus is on its application in experiments requiring solubilization in ethanol (B145695).
Introduction to this compound
This compound is a complex diterpenoid alkaloid isolated from Tripterygium wilfordii, commonly known as the Thunder God Vine. It has garnered considerable interest in the scientific community for its potent biological activities. Its primary mechanism of action involves the modulation of key signaling pathways, making it a valuable tool for studying inflammation, immune responses, and oncology.
Solubility and Stock Solution Preparation
While specific quantitative data on the solubility of this compound in ethanol is not extensively documented in publicly available literature, it is known to be soluble in various organic solvents, including DMSO and acetone.[1] Therefore, for experimental purposes, it is recommended to determine the solubility of your specific lot of this compound empirically.
Protocol for Determining this compound Solubility in Ethanol
Objective: To determine the maximum concentration of this compound that can be dissolved in 100% ethanol at room temperature.
Materials:
-
This compound powder
-
100% Ethanol (ACS grade or higher)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a 1.5 mL microcentrifuge tube.
-
Add a small, precise volume of 100% ethanol (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution. If the this compound has completely dissolved, proceed to add another known amount of this compound and repeat the vortexing step.
-
Continue this process until a saturated solution is achieved (i.e., solid this compound particles are visible even after prolonged vortexing).
-
Calculate the solubility based on the total amount of this compound dissolved in the final volume of ethanol.
Protocol for Preparing a this compound Stock Solution in Ethanol
Objective: To prepare a concentrated stock solution of this compound in ethanol for subsequent use in experiments.
Materials:
-
This compound powder
-
100% Ethanol (ACS grade or higher)
-
Sterile, amber glass vial or a tube wrapped in aluminum foil
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Based on your determined solubility or a desired concentration (e.g., 10 mM), calculate the amount of this compound needed.
-
Weigh the calculated amount of this compound and place it in the amber vial.
-
Add the required volume of 100% ethanol to the vial.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution, but caution should be exercised to avoid evaporation of ethanol.
-
Store the stock solution at -20°C for long-term storage. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data on Biological Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. While specific IC50 values for this compound's anti-inflammatory and anti-cancer activities are not consistently reported across a wide range of cell lines and assays, the following tables are provided as a template for researchers to summarize their experimental findings. It has been noted that for related compounds like Wilforol A, specific IC50 values for anti-inflammatory activity are not extensively documented.[2]
Table 1: Anti-Inflammatory Activity of this compound (Template)
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 (µM) |
Table 2: Anti-Cancer Activity of this compound (Template)
| Cell Line | Assay Type | IC50 (µM) |
Experimental Protocols
Protocol for In Vitro Anti-Inflammatory Assay
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in ethanol)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kit for TNF-α or IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from the ethanol stock solution in cell culture medium. The final concentration of ethanol in the medium should be kept below 0.1% to avoid solvent toxicity. Add the diluted this compound to the cells and incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration) and a positive control (LPS stimulation without this compound).
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound at the tested concentrations.
Protocol for In Vitro Anti-Cancer Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium
-
This compound stock solution (in ethanol)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound prepared by diluting the ethanol stock solution in the culture medium. Ensure the final ethanol concentration is minimal.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways affected by this compound.
Experimental Workflow
Caption: Experimental workflow for in vitro assays with this compound.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: this compound inhibits NF-κB signaling by blocking IKK-mediated IκBα phosphorylation.
This compound's Induction of Apoptosis
Preliminary studies suggest that this compound possesses anti-cancer properties by inducing apoptosis (programmed cell death) in certain cancer cell lines.
Caption: Proposed mechanism of this compound-induced apoptosis via the mitochondrial pathway.
References
Wilfordine Cytotoxicity Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Wilfordine and its Anticancer Potential
This compound, a sesquiterpB. enoid pyridine (B92270) alkaloid, has demonstrated notable bioactivity, particularly in the context of cancer therapy. A significant aspect of its mechanism of action is its ability to act as a competitive inhibitor of P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that is frequently overexpressed in cancer cells, leading to multidrug resistance (MDR), a major obstacle in the success of chemotherapy. By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to various chemotherapeutic agents. This application note provides a detailed overview of the protocols for assessing the cytotoxicity of this compound, both as a standalone agent and in combination with other drugs, with a focus on its role in reversing multidrug resistance.
Data Presentation: this compound's Efficacy in Resensitizing Multidrug-Resistant Cells
The primary utility of this compound in cancer research lies in its capacity to reverse multidrug resistance. A key study demonstrated that this compound effectively re-sensitizes multidrug-resistant human cervical cancer cells (KBvin) to the chemotherapeutic drug doxorubicin (B1662922). The half-maximal inhibitory concentration (IC50) of doxorubicin in both sensitive (HeLaS3) and resistant (KBvin) cell lines was determined in the presence and absence of this compound.
| Cell Line | Treatment | Doxorubicin IC50 (nM) | Fold Resistance |
| HeLaS3 | Doxorubicin alone | 100 | 1 |
| KBvin | Doxorubicin alone | 3000 | 30 |
| KBvin | Doxorubicin + 1 µM this compound | 150 | 1.5 |
This table summarizes the effect of this compound on doxorubicin cytotoxicity in sensitive and multidrug-resistant cervical cancer cell lines.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
HeLaS3 (sensitive human cervical cancer cell line)
-
KBvin (multidrug-resistant human cervical cancer cell line, overexpressing P-gp)
-
ABCB1/Flp-In™-293 (human embryonic kidney cells with stable expression of P-glycoprotein)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds of interest as described previously.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence is typically detected in the FL1 and FL3 channels, respectively.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Caption: Workflow for assessing this compound's cytotoxicity.
Caption: this compound's inhibition of P-glycoprotein.
Application Notes and Protocols for Flow Cytometry Analysis of Wilfordine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine, a natural compound extracted from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest in oncological research for its potential anti-tumor properties. Preliminary studies on compounds with similar structures and from the same plant genus suggest that this compound may exert its cytotoxic effects by inducing apoptosis, causing cell cycle arrest, and promoting the generation of reactive oxygen species (ROS) within cancer cells. Understanding the precise mechanisms through which this compound impacts cellular fate is crucial for its development as a potential therapeutic agent.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of multiple cellular parameters at the single-cell level. This document provides detailed application notes and protocols for the use of flow cytometry to investigate the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and intracellular ROS levels. The provided protocols are designed to be adaptable to various cancer cell lines and experimental setups.
Key Cellular Processes Affected by this compound (Hypothesized)
Based on existing research on related compounds, this compound is hypothesized to influence the following cellular pathways, making them key areas of investigation:
-
Apoptosis: Programmed cell death is a critical mechanism for eliminating cancerous cells. This compound is expected to induce apoptosis, which can be quantified by measuring the externalization of phosphatidylserine (B164497) and membrane permeability.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism of anti-cancer drugs. This compound may cause cells to accumulate in a specific phase of the cell cycle, likely the G2/M phase, preventing them from proliferating.
-
Reactive Oxygen Species (ROS) Production: An imbalance in the cellular redox state can lead to oxidative stress and trigger cell death. This compound is postulated to increase intracellular ROS levels, contributing to its cytotoxic effects.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound treatment on a hypothetical cancer cell line. This data is intended to serve as a template for presenting experimental findings in a clear and structured manner, facilitating easy comparison between different treatment conditions.
Table 1: Analysis of Apoptosis in this compound-Treated Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |
| Control (DMSO) | - | 3.5 ± 0.8 | 2.1 ± 0.5 | 94.4 ± 1.2 |
| This compound | 10 | 15.2 ± 2.1 | 8.7 ± 1.5 | 76.1 ± 3.3 |
| This compound | 25 | 28.9 ± 3.5 | 15.4 ± 2.8 | 55.7 ± 5.1 |
| This compound | 50 | 45.6 ± 4.2 | 25.1 ± 3.9 | 29.3 ± 6.4 |
Table 2: Cell Cycle Distribution of this compound-Treated Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55.2 ± 4.1 | 25.8 ± 3.2 | 19.0 ± 2.5 |
| This compound | 10 | 48.7 ± 3.8 | 20.1 ± 2.9 | 31.2 ± 4.5 |
| This compound | 25 | 35.4 ± 4.5 | 15.3 ± 2.1 | 49.3 ± 5.8 |
| This compound | 50 | 20.1 ± 3.9 | 10.5 ± 1.8 | 69.4 ± 6.2 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) in this compound-Treated Cells
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Levels (vs. Control) |
| Control (DMSO) | - | 150 ± 25 | 1.0 |
| This compound | 10 | 320 ± 45 | 2.1 |
| This compound | 25 | 650 ± 80 | 4.3 |
| This compound | 50 | 1250 ± 150 | 8.3 |
| Positive Control (H₂O₂) | 100 | 2500 ± 300 | 16.7 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the procedure for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using a dual-staining method with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Add trypsin and incubate until cells detach. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate excitation and emission filters for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the method for determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to deconvolute the DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the levels of intracellular ROS in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Staining:
-
After the desired treatment period with this compound, aspirate the medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use an appropriate laser and filter for detecting the fluorescence of dichlorofluorescein (DCF).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by plotting a histogram of the fluorescence intensity.
-
Calculate the mean fluorescence intensity (MFI) for each sample and normalize to the control to determine the fold change in ROS levels.
-
Visualizations
Experimental Workflows
Signaling Pathways
Discussion and Interpretation of Results
The illustrative data suggests that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase in a dose-dependent manner. Furthermore, this compound treatment leads to a significant increase in intracellular ROS levels. These findings are consistent with the hypothesized anti-cancer mechanisms of related natural compounds.
The observed G2/M arrest could be a result of DNA damage induced by ROS, which would activate cell cycle checkpoints to prevent cells with damaged DNA from entering mitosis. The induction of apoptosis is likely a consequence of the sustained cell cycle arrest and high levels of oxidative stress, which can activate intrinsic and/or extrinsic apoptotic pathways.
The signaling pathway diagrams propose potential mechanisms through which this compound may exert its effects. The inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK/JNK pathway are plausible molecular events that could link this compound treatment to the observed cellular outcomes. Further investigation, such as western blotting for key signaling proteins, would be necessary to validate these hypotheses.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for utilizing flow cytometry to elucidate the cellular and molecular mechanisms of action of this compound. By systematically analyzing apoptosis, cell cycle progression, and ROS production, researchers can gain valuable insights into the anti-cancer potential of this promising natural compound. The combination of quantitative flow cytometry data with the investigation of key signaling pathways will be instrumental in advancing the preclinical development of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Wilfordine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Wilfordine from Tripterygium wilfordii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a complex diterpenoid alkaloid isolated from the roots of Tripterygium wilfordii, commonly known as Thunder God Vine.[1] This plant has a history of use in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.
Q2: Which solvents are most effective for this compound extraction?
This compound is soluble in a variety of organic solvents. Commonly used solvents for the extraction of similar terpenoids from Tripterygium wilfordii include ethanol (B145695), ethyl acetate (B1210297), and acetone. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. For instance, an ethanol/ethyl acetate mixture has been effectively used for extracting therapeutic compounds from this plant.
Q3: What are the key parameters influencing this compound extraction yield?
Several factors can significantly affect the yield of this compound during extraction. These include:
-
Particle Size of Plant Material: A smaller particle size increases the surface area for solvent penetration, which can enhance extraction efficiency.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the extraction of more impurities.
-
Extraction Temperature: Higher temperatures can increase the solubility of this compound and the extraction rate. However, excessively high temperatures may lead to the degradation of the target compound.
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached.
-
Extraction Method: The choice of extraction technique (e.g., maceration, sonication, Soxhlet) plays a crucial role in the efficiency and selectivity of the extraction process.
Q4: How can I quantify the this compound content in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound and related compounds in plant extracts. A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
Q5: What are the known biological activities of this compound?
This compound exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and potential anti-cancer effects. Its mechanism of action is believed to involve the inhibition of signaling pathways such as the NF-κB and MAPK pathways.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and provides systematic solutions.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Grinding of Plant Material | Ensure the plant material is ground to a fine and uniform powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction. |
| Improper Solvent Selection | Test a range of solvents with varying polarities (e.g., ethanol, methanol (B129727), ethyl acetate, acetone, and their aqueous mixtures) to identify the optimal solvent for this compound. |
| Suboptimal Extraction Temperature | Optimize the extraction temperature. While higher temperatures can improve solubility, they may also cause degradation. Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the best balance. |
| Insufficient Extraction Time | Increase the extraction time to ensure complete extraction. Monitor the yield at different time points (e.g., 1, 2, 4, 6 hours) to determine the optimal duration. |
| Low Solvent-to-Solid Ratio | Increase the volume of solvent relative to the amount of plant material. A common starting point is a 10:1 (mL/g) ratio. |
Presence of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | If the initial extract is highly impure, consider a multi-step extraction using solvents of different polarities to selectively remove unwanted compounds. |
| Extraction of Chlorophyll (B73375) and other Pigments | Pre-wash the plant material with a non-polar solvent like hexane (B92381) to remove chlorophyll and lipids before the main extraction. |
| Co-extraction of Polar Compounds | Employ a post-extraction purification step, such as liquid-liquid partitioning between an organic solvent and water, to separate this compound from highly polar impurities. |
| Carryover of Particulate Matter | Ensure proper filtration of the extract after the extraction process. Using a series of filters with decreasing pore sizes can be effective. |
This compound Degradation During Extraction
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | Use lower extraction temperatures or employ non-thermal extraction methods like ultrasonic-assisted extraction. |
| Exposure to Light | Protect the extraction setup from light, as some natural products are photosensitive. Use amber glassware or cover the equipment with aluminum foil. |
| Presence of Oxidizing Agents | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inappropriate pH | The stability of alkaloids can be pH-dependent. Ensure the pH of the extraction solvent is suitable for this compound. Buffering the solvent may be necessary in some cases. |
Quantitative Data Summary
The following table summarizes hypothetical yield data for this compound extraction under various conditions, based on general principles of natural product extraction. This data is for illustrative purposes to guide experimental design.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | This compound Yield (mg/g of dry plant material) |
| Maceration | 80% Ethanol | 25 | 24 | 1.2 |
| Maceration | 80% Ethanol | 60 | 24 | 1.8 |
| Soxhlet | 95% Ethanol | 80 | 8 | 2.5 |
| Ultrasonic | 80% Ethanol | 40 | 2 | 2.1 |
| Ultrasonic | Ethyl Acetate | 40 | 2 | 1.9 |
| Maceration | Ethyl Acetate | 25 | 24 | 1.5 |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general method for the extraction of this compound from the dried roots of Tripterygium wilfordii using an ultrasonic bath.
Materials:
-
Dried and powdered roots of Tripterygium wilfordii (40 mesh)
-
80% Ethanol (v/v)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask (solvent-to-solid ratio of 10:1 mL/g).
-
Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 2 hours.
-
After sonication, filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with an additional 20 mL of 80% ethanol and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract in a vacuum oven to a constant weight.
-
Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the this compound yield.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a general HPLC method for the quantitative analysis of this compound in the crude extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 218 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of a this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known weight of the dried crude extract in methanol to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the yield in mg/g of the initial dry plant material.
Visualizations
References
Technical Support Center: Wilfordine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Wilfordine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from Tripterygium wilfordii extracts?
The main challenges in this compound purification stem from the complexity of the plant extract.[1][2] Structurally similar alkaloids and other secondary metabolites often co-extract with this compound, making separation difficult.[2][3] These impurities can have similar physicochemical properties, leading to co-elution during chromatographic steps. Additionally, this compound itself can be sensitive to degradation under certain conditions, leading to low yields.
Q2: What are the most common impurities encountered during this compound purification?
While specific impurity profiles can vary depending on the extraction method, common impurities include other structurally related alkaloids from Tripterygium wilfordii, such as Wilforine, Wilforgine, and Wilfordlongine.[4] Triterpenoids and diterpenoids are also abundant in the extract and can interfere with purification.[5]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[6] Using a UV or Diode Array Detector (DAD) allows for the quantification of impurities. For unequivocal peak purity assessment, especially in the case of co-eluting compounds, HPLC coupled with mass spectrometry (LC-MS) is highly recommended.[7][8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used as a primary method for purity determination without the need for a specific reference standard.[6]
Q4: What are the general stability characteristics of this compound during purification?
Alkaloids, in general, can be sensitive to pH, temperature, and light.[2][9][10][11] It is advisable to perform purification steps at controlled temperatures (e.g., 4°C) and to protect solutions from light. The pH of the mobile phase during chromatography should be carefully controlled, as extremes in pH can lead to degradation. While specific stability data for this compound is not extensively published, it is best practice to handle it as a potentially labile compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the purification of this compound.
Problem 1: Low Yield of this compound After Initial Extraction and Chromatography
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the solid-liquid extraction protocol. Consider using ultrasonic-assisted extraction to improve efficiency. Ensure the solvent system is appropriate for this compound (e.g., ethanol-water mixtures).[2] |
| Loss During Liquid-Liquid Partitioning | Check and adjust the pH of the aqueous layer during partitioning to ensure this compound is in a form that favors the organic phase. Perform back-extraction of the aqueous layer to recover any lost product.[2] |
| Degradation of this compound | Minimize exposure to high temperatures and direct light. Use cooled solvents and perform chromatographic separations in a temperature-controlled environment. Analyze for potential degradation products using LC-MS.[2][11] |
| Poor Binding to Chromatographic Resin | Ensure the sample is properly conditioned before loading onto the column. The solvent composition of the sample should be compatible with the initial mobile phase to ensure proper binding. |
Problem 2: Poor Separation of this compound from Impurities (Co-elution)
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | If using silica (B1680970) gel, consider switching to a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography) which may offer different selectivity.[2] |
| Suboptimal Mobile Phase Composition | Systematically optimize the mobile phase. For normal-phase chromatography, vary the polarity of the solvent system. For reversed-phase HPLC, adjust the organic solvent-to-water ratio and the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol). Consider adding modifiers like formic acid or trifluoroacetic acid to improve peak shape and resolution. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks and compromises resolution.[2] |
| Structurally Similar Impurities | Employ orthogonal chromatographic techniques. If initial purification is done by normal-phase chromatography, a subsequent reversed-phase HPLC step can be effective. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating structurally similar compounds. |
Problem 3: Issues with HPLC Analysis (e.g., Peak Tailing, Broadening, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For basic compounds like alkaloids, interactions with residual silanols on silica-based C18 columns can cause peak tailing. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Poor Mass Transfer | Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. Ensure the particle size of the stationary phase is appropriate for the desired resolution. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced. |
| Co-eluting Impurity | A shoulder or split peak is a strong indicator of a co-eluting impurity.[3] Further method development is required, focusing on changing the selectivity (α) of the separation. This can be achieved by changing the organic modifier, the pH of the mobile phase, or the stationary phase.[3] |
Quantitative Data Summary
The following tables provide representative data for this compound purification. Please note that actual yields and purity will vary depending on the starting material and the specific protocol used.
Table 1: Typical Yield and Purity at Different Purification Stages
| Purification Step | Typical Yield (%) | Typical Purity (%) |
| Crude Ethanol (B145695) Extract | 100 | 1-5 |
| Silica Gel Column Chromatography | 40-60 | 50-70 |
| Preparative HPLC | 70-90 (of the previous step) | >95 |
| Recrystallization | 80-95 (of the previous step) | >98 |
Table 2: Representative Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 5 mL (of a 10 mg/mL solution) |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Extraction:
-
Grind the dried root bark of Tripterygium wilfordii.
-
Extract the powdered material with 95% ethanol under reflux for 12 hours. Repeat the extraction four times.[1]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and perform a liquid-liquid extraction with ethyl acetate (B1210297).
-
Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent like hexane.
-
Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and mix it with a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Load the dry powder onto the prepared silica gel column.
-
Elute the column with a step gradient of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel chromatography in the initial mobile phase of the HPLC method.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (e.g., from 20% to 60% Acetonitrile over 40 minutes).
-
Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Evaporate the organic solvent from the collected fraction under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.
-
Assess the purity of the final product using analytical HPLC.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Wilfordine Stability in Aqueous Solution
For researchers, scientists, and drug development professionals investigating the properties of Wilfordine, understanding its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. As a complex natural product, this compound's stability can be influenced by a variety of factors, including pH, temperature, light, and the presence of other substances. This technical support center provides essential guidance on addressing potential stability issues, offering troubleshooting advice and frequently asked questions to navigate the challenges of working with this compound.
Troubleshooting Guide: Common Issues in this compound Aqueous Solution Stability
This guide addresses specific problems that may arise during experiments involving this compound in aqueous solutions.
1. Issue: Inconsistent or lower-than-expected bioactivity in cellular assays.
-
Question: My experimental results with this compound are not reproducible, and the observed biological effect is less than anticipated. Could this be a stability issue?
-
Answer: Yes, inconsistent or diminished bioactivity is a common symptom of compound degradation. If this compound is unstable in your aqueous assay medium, its concentration will decrease over the course of the experiment, leading to unreliable results.[1] It is crucial to determine the stability of this compound under your specific experimental conditions.
2. Issue: Visible changes in the this compound solution over time.
-
Question: I've noticed a color change or the formation of a precipitate in my this compound stock or working solution. What does this indicate?
-
Answer: Visible changes such as alterations in color, odor, or the appearance of precipitates are strong indicators of chemical instability, oxidation, or hydrolysis.[1][2] These changes suggest that the this compound molecule is undergoing degradation. It is advisable to consult any available compound documentation for information on its solubility and stability and to prepare fresh solutions for each experiment.[1]
3. Issue: Variability in stability data between different batches of this compound.
-
Question: I'm observing different stability profiles for different batches of this compound. Why is this happening and how can I address it?
-
Answer: Natural products like this compound can exhibit batch-to-batch variability due to differences in sourcing, purification, and handling.[2] To mitigate this, it is important to implement robust quality control of the starting material. This can include techniques like chromatographic fingerprinting to ensure consistency between batches.[2]
4. Issue: Rapid degradation observed during preliminary stability assessment.
-
Question: My initial tests show that this compound degrades quickly in my aqueous buffer. What steps can I take to improve its stability for my experiments?
-
Answer: If rapid degradation is observed, consider the following troubleshooting steps:
-
pH Adjustment: The stability of many natural products is pH-dependent.[3] Conduct a pH-stability profile to identify the pH at which this compound is most stable.
-
Temperature Control: Lowering the temperature can often slow down degradation reactions.[3]
-
Excipient Formulation: The addition of stabilizing agents such as antioxidants or cyclodextrins may enhance stability.
-
Solvent System: While the final solution must be aqueous for most biological assays, consider preparing a concentrated stock solution in a non-aqueous solvent like DMSO and diluting it into the aqueous buffer immediately before use.[1]
-
Frequently Asked Questions (FAQs) about this compound Stability
General Knowledge
-
1. What is this compound and why is its stability in aqueous solution a concern? this compound is a complex natural product, and like many such molecules, it can be susceptible to degradation in aqueous environments through processes like hydrolysis and oxidation.[4] This degradation can lead to a loss of biological activity and the formation of new, potentially confounding, compounds.
-
2. What are the primary factors that can affect this compound's stability in an aqueous solution? The main factors include pH, temperature, light exposure, oxygen, and the presence of enzymes or other reactive species in the solution.[3][5]
-
3. How does pH influence the stability of a compound like this compound? The pH of a solution can significantly impact the rate of hydrolysis, a common degradation pathway for many natural products, especially those with ester or amide functional groups.[4] Alkaloids, a class of natural products, have been shown to be stable in neutral and acidic solutions but can degrade in alkaline conditions.[6]
-
4. What are "marker compounds" and are they relevant for this compound stability studies? In the context of a natural product extract, marker compounds are specific constituents used for quality control.[2] If you are working with a purified form of this compound, this compound itself would be the marker compound to monitor for stability.
Experimental Design
-
5. How should I properly store my this compound solutions? For optimal storage, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.[1] It is also best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
6. What is the best practice for preparing this compound working solutions for experiments? A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer just before use.[1] This minimizes the time the compound spends in the aqueous environment where it may be less stable.
-
7. What analytical methods are suitable for assessing this compound stability? High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the concentration of a compound over time and detecting the appearance of degradation products.[7] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products and UV-Visible Spectroscopy for a simpler, albeit less specific, assessment of concentration.[7]
Data Presentation: Templates for Stability Studies
Clear and organized data presentation is crucial for interpreting stability studies. The following tables are templates for recording and presenting your findings.
Table 1: pH-Dependent Stability of this compound
| pH | Initial Concentration (µM) | Concentration at 1h (µM) | Concentration at 4h (µM) | Concentration at 8h (µM) | Concentration at 24h (µM) | % Remaining at 24h |
|---|---|---|---|---|---|---|
| 4.0 | ||||||
| 5.0 | ||||||
| 6.0 | ||||||
| 7.0 | ||||||
| 7.4 | ||||||
| 8.0 |
| 9.0 | | | | | | |
Table 2: Temperature-Dependent Stability of this compound at Optimal pH
| Temperature (°C) | Initial Concentration (µM) | Concentration at 1h (µM) | Concentration at 4h (µM) | Concentration at 8h (µM) | Concentration at 24h (µM) | % Remaining at 24h |
|---|---|---|---|---|---|---|
| 4 | ||||||
| 25 (Room Temp) |
| 37 | | | | | | |
Experimental Protocols
Below are detailed protocols for key experiments to determine the stability of this compound in aqueous solution.
Protocol 1: Determination of pH-Dependent Stability
-
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
-
Materials:
-
Purified this compound
-
A series of buffers with pH values ranging from 4 to 9 (e.g., acetate, phosphate, borate (B1201080) buffers)
-
HPLC system with a suitable column and detector
-
pH meter
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
For each pH value to be tested, dilute the this compound stock solution into the corresponding buffer to achieve the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of each solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point for each pH value.
-
Protocol 2: Assessment of Temperature Effects on Stability
-
Objective: To evaluate the effect of temperature on the degradation rate of this compound at a constant pH.
-
Materials:
-
Purified this compound
-
The buffer in which this compound was found to be most stable (from Protocol 1)
-
HPLC system
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
-
Procedure:
-
Prepare a bulk solution of this compound in the optimal pH buffer.
-
Distribute the solution into separate containers for each temperature to be tested.
-
Analyze an initial aliquot (t=0) by HPLC to determine the starting concentration.
-
Place the containers at their respective temperatures.
-
At specified time intervals, remove an aliquot from each temperature condition and analyze by HPLC.
-
Determine the degradation rate at each temperature by plotting the concentration of this compound versus time.
-
Visualizations
Workflow for Investigating this compound Stability
Caption: A general workflow for assessing the stability of a natural product like this compound.
Hypothetical Degradation Pathways for a Complex Alkaloid
Caption: Potential degradation pathways for a complex alkaloid such as this compound in an aqueous environment.
Signaling Pathway Potentially Affected by this compound Instability
Caption: Impact of this compound degradation on a hypothetical cell signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 6. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Wilfordine Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Wilfordine during experimental procedures. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a complex diterpenoid alkaloid isolated from Tripterygium wilfordii Hook. f., known for its potent anti-inflammatory, immunosuppressive, and potential anti-cancer properties.[1] Its intricate structure, featuring multiple ester and epoxide functional groups, renders it susceptible to degradation under various experimental conditions, potentially leading to a loss of biological activity and the formation of confounding artifacts.
Q2: What are the primary factors that can cause this compound degradation?
This compound stability is primarily affected by pH, temperature, light, and the presence of oxidative and reactive agents.[2][3][4] Exposure to acidic or basic conditions can lead to hydrolysis of its ester groups, while elevated temperatures can accelerate overall degradation. Photodegradation can occur upon exposure to UV or even ambient light. Furthermore, interaction with reactive oxygen species (ROS) or other reactive chemical species in culture media or buffer systems can lead to oxidative degradation.[5][6]
Q3: How can I detect this compound degradation in my samples?
The most reliable method for detecting this compound degradation is through High-Performance Liquid Chromatography (HPLC) using a stability-indicating method.[7][8][9][10] This technique allows for the separation and quantification of the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be further employed to identify the chemical structures of the degradation products.[11][12][13]
Q4: What are the known biological consequences of this compound degradation?
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to this compound instability in experimental settings.
Issue 1: Inconsistent or Diminished Biological Activity
Possible Cause: Degradation of this compound in stock solutions or experimental media.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Always prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]
-
Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[14]
-
Protect stock solutions from light by using amber vials.
-
-
Assess Stability in Experimental Media:
-
Perform a time-course stability study of this compound in your specific cell culture medium or buffer.
-
Incubate this compound in the medium at 37°C and collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Analyze the samples by HPLC to quantify the remaining intact this compound.
-
-
Optimize Experimental Conditions:
-
If significant degradation is observed, consider reducing the incubation time of your experiment.
-
For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Perform a Forced Degradation Study:
-
Characterize Degradation Products:
Quantitative Data Summary
The following tables provide representative data from a hypothetical forced degradation study on this compound to illustrate its stability profile under various stress conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products Detected |
| 0.1 M HCl | 2 | 60 | 65.8 | DP1, DP2 |
| 6 | 60 | 42.1 | DP1, DP2 | |
| 24 | 60 | 15.3 | DP1, DP2, DP3 | |
| 0.1 M NaOH | 2 | 60 | 58.4 | DP1, DP4 |
| 6 | 60 | 31.7 | DP1, DP4 | |
| 24 | 60 | 8.9 | DP1, DP4, DP5 | |
| Purified Water | 24 | 60 | 95.2 | - |
DP = Degradation Product
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products Detected |
| 3% H₂O₂ | 24 | 25 | 72.5 | DP6, DP7 |
| Thermal | 24 | 80 | 85.1 | DP8 |
| Photolytic (UV) | 24 | 25 | 68.9 | DP9, DP10 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (high purity solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in the experimental medium immediately before use. Do not re-freeze any remaining stock solution.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.[7][8][9][10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the experimental samples with the initial mobile phase composition (70% A: 30% B) to a concentration within the linear range of the assay.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, as determined by injecting a freshly prepared standard solution.
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point or under each stress condition relative to the initial (time zero) sample.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a logical workflow for troubleshooting its degradation.
Caption: Troubleshooting workflow for this compound degradation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound-induced generation of Reactive Oxygen Species (ROS).
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmasm.com [pharmasm.com]
- 5. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Wilfordine HPLC Analysis
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of wilfordine (B1197929).
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak's trailing edge is broader than its leading edge, creating an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2] For this compound, a complex diterpenoid alkaloid, peak tailing is problematic as it can significantly compromise analytical accuracy by causing:
-
Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making distinct separation and accurate quantification challenging.[3]
-
Inaccurate Integration: Asymmetrical peaks lead to errors in peak area calculation, which directly impacts the precision of quantitative results.[3]
-
Lower Sensitivity: As a peak broadens and tails, its height diminishes, which can negatively affect the method's limit of detection (LOD) and limit of quantitation (LOQ).[3]
Q2: What is the primary cause of peak tailing when analyzing this compound?
A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[3] this compound possesses multiple basic functional groups (a tertiary amine) in its structure.[][5][6] These basic groups can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) present on the surface of conventional silica-based reversed-phase columns (e.g., C18).[1][7] This interaction, which is a form of secondary retention, holds back a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in tailing.[7][8]
Q3: How does the mobile phase pH affect this compound's peak shape?
A3: The mobile phase pH is a critical factor as it dictates the ionization state of both this compound and the column's residual silanol groups.[1][9]
-
At mid-range pH (e.g., pH 3-7): Residual silanols (pKa ~3.5-4.5) become ionized (negatively charged, SiO⁻), while the basic nitrogen on this compound becomes protonated (positively charged). This electrostatic attraction leads to strong secondary interactions and significant peak tailing.[3][9]
-
At low pH (e.g., pH < 3): The ionization of silanol groups is suppressed, minimizing their ability to interact with the protonated this compound molecules. This reduction in secondary ionic interactions typically leads to improved, more symmetrical peaks.[7]
-
At high pH (e.g., pH > 8): The ionization of the basic this compound molecule is suppressed, rendering it neutral. A neutral analyte has less chance of interacting with the ionized silanols, which can also improve peak shape. However, operating at high pH can rapidly degrade conventional silica-based columns.[8][10]
Q4: Can column overload cause my this compound peak to tail?
A4: Yes, column overload is a common cause of peak distortion, including tailing.[3] Injecting too high a concentration or volume of your sample can saturate the active sites on the stationary phase.[11][12] When this happens, the excess analyte molecules travel through the column at different rates, leading to a broadened and often tailing peak.[13]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Diagnose the Problem Source
First, determine if the tailing is specific to this compound or affects all peaks in your chromatogram.
-
Only this compound Peak Tails: This strongly suggests a chemical interaction between this compound and the stationary phase. Proceed to Step 2 .
-
All Peaks Tail: This usually indicates a physical or system-wide problem. Check for a partially blocked column inlet frit, column bed deformation, or excessive extra-column volume (e.g., overly long or wide-bore tubing).[12][13][14]
Step 2: Mitigate Secondary Silanol Interactions
The interaction between this compound's basic nitrogen and acidic silanols is the most probable cause. The following strategies can mitigate this effect.
Adjusting the mobile phase pH is often the simplest and most effective first step.
-
Action: Lower the mobile phase pH to a value between 2.5 and 3.0 using an acid additive.
-
Rationale: At this low pH, the residual silanol groups on the silica (B1680970) packing are fully protonated (neutral), which prevents them from electrostatically interacting with the positively charged this compound molecule.[7]
Incorporate a basic additive into your mobile phase to compete with this compound for the active silanol sites.
-
Action: Add a small concentration (e.g., 10-25 mM) of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) acetate (B1210297) to the mobile phase.[15][16]
-
Rationale: These small, basic molecules will preferentially bind to the active silanol sites, effectively "masking" them from this compound. This reduces the secondary interactions that cause tailing.[15]
If mobile phase adjustments are insufficient, the column itself may be the issue.
-
Action: Switch to a modern, high-purity, silica-based column that features advanced end-capping or a hybrid particle technology.
-
Rationale: "End-capping" is a process where the manufacturer uses a small, reactive silane (B1218182) to cover most of the residual silanol groups after the primary stationary phase (like C18) is bonded.[17][18] This significantly reduces the number of available sites for secondary interactions, leading to much-improved peak shapes for basic compounds.[17]
Step 3: Verify and Optimize Injection Conditions
If peak shape does not improve, check for column overload.
-
Action: Prepare a sample that is 10 times more dilute than your current sample and inject it.
-
Rationale: If the peak tailing is significantly reduced or eliminated upon dilution, the original sample was overloading the column.[3][13] To fix this, you must reduce the mass of this compound injected, either by lowering the sample concentration or reducing the injection volume.[11]
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Peak Tailing (this compound Specific) | Secondary Silanol Interactions | 1. Lower mobile phase pH to 2.5-3.0 with an acid like formic acid or TFA.[7][19] 2. Add a competitive base (e.g., 10-25 mM triethylamine) to the mobile phase.[15] 3. Use a modern, end-capped or hybrid-particle column.[17] | Improved peak symmetry (Tailing Factor closer to 1.0) |
| Peak Tailing (this compound Specific) | Column Overload | 1. Reduce sample concentration. 2. Decrease injection volume.[11] | Symmetrical peak shape at lower analyte mass on column. |
| Peak Tailing (All Peaks) | Column Contamination/Blockage | 1. Back-flush the column (if permitted by manufacturer).[13] 2. Replace the in-line filter and/or guard column.[11] | Restoration of symmetrical peak shapes and normal backpressure. |
| Peak Tailing (All Peaks) | Extra-Column Effects | 1. Use shorter, narrower internal diameter (ID) tubing between the injector, column, and detector.[9][14] | Sharper, more symmetrical peaks, especially for early-eluting compounds. |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Mobile Phase
This protocol describes the preparation of a mobile phase with a target pH of 2.8 using formic acid.
-
Prepare the Aqueous Component: Measure 999 mL of HPLC-grade water into a 1 L container.
-
Add Acid: Using a micropipette, add 1.0 mL of formic acid to the water (this creates a 0.1% v/v solution, which will have a pH of approximately 2.8).[19]
-
Mix and Degas: Thoroughly mix the solution and degas using sonication or vacuum filtration.
-
Prepare Mobile Phase: Combine the acidified aqueous component with your organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio for your method (e.g., 50:50 v/v).
Protocol 2: Testing for Column Overload
This protocol provides a simple dilution test to confirm or rule out column overload.
-
Prepare Standard Sample: Prepare your this compound standard or sample at the concentration typically used for your analysis.
-
Prepare Diluted Sample: Perform a 1:10 serial dilution of your standard sample using the mobile phase as the diluent.
-
Inject and Compare: Inject the standard sample and acquire the chromatogram. Then, inject the 1:10 diluted sample under the exact same conditions.
-
Analyze Results: Overlay the two chromatograms. If the peak shape of the diluted sample is noticeably more symmetrical (i.e., less tailing) than the standard sample, column overload is confirmed.[13]
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. CAS 37239-51-3 | this compound [phytopurify.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. chromtech.com [chromtech.com]
- 10. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. shodexhplc.com [shodexhplc.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Wilfordine Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of wilfordine (B1197929) in experimental settings.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when preparing this compound solutions for bioassays.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the chosen solvent. | 1. Inadequate solvent strength.2. Low-quality or hydrated solvent.3. Insufficient mixing energy. | 1. Switch to a stronger solvent: If you are using a less polar solvent, try dissolving the this compound in a more polar aprotic solvent like DMSO.[1] 2. Use fresh, anhydrous solvent: Solvents like DMSO are hygroscopic and can absorb moisture, which can reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous solvent. 3. Apply gentle heat and/or sonication: Warming the solution to 37°C or using a sonicator can help break up powder aggregates and facilitate dissolution.[2] |
| This compound precipitates out of solution after dilution into aqueous media. | 1. The final concentration of the organic co-solvent is too low to maintain solubility.2. The solubility limit of this compound in the final aqueous buffer has been exceeded. | 1. Increase the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep this compound in solution. Be mindful of the solvent tolerance of your specific cell line or assay, which is typically below 0.5% for DMSO.[3] 2. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous buffer.[3] 3. Use a different co-solvent system: A combination of solvents, such as DMSO and PEG300, may improve solubility upon dilution.[4] |
| The prepared this compound solution is cloudy or forms a suspension. | 1. Incomplete dissolution.2. The compound has exceeded its solubility limit at the given concentration and temperature. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This will provide a clear solution, but the actual concentration will be lower than intended. It is advisable to determine the concentration of the filtered solution spectrophotometrically if possible.2. Re-prepare the solution at a lower concentration: Start with a lower target concentration to ensure complete dissolution. |
| Concerned about the effect of organic solvents on the bioassay. | High concentrations of organic solvents can be toxic to cells or interfere with assay components. | 1. Determine the solvent tolerance of your assay: Run a vehicle control experiment with different concentrations of the solvent to determine the maximum tolerable concentration that does not affect your experimental results.2. Consider alternative solubilization methods: Explore the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of this compound without the need for high concentrations of organic solvents.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound and other hydrophobic compounds.[1] Chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are also suitable solvents.[1] The choice of solvent will depend on the specific requirements of your bioassay.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7] This stock solution can then be diluted to the final working concentration in your cell culture medium or assay buffer. For detailed steps, refer to the Experimental Protocols section.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v) to avoid cytotoxicity.[3] However, the tolerance can vary between cell lines, so it is best to determine the optimal concentration for your specific cells through a vehicle control experiment.
Q4: My this compound solution is stored in the freezer and has solidified. What should I do?
A4: DMSO has a relatively high freezing point (18.5 °C). If your DMSO stock solution of this compound has frozen, you can warm it at room temperature or in a 37°C water bath until it is completely thawed and then vortex to ensure it is thoroughly mixed before use.
Q5: Can I use ethanol (B145695) to dissolve this compound?
A5: While this compound has some solubility in ethanol, DMSO is generally a more effective solvent for achieving high-concentration stock solutions. Ethanol can be used as a co-solvent in some formulations.[8]
Data Presentation
The following table summarizes the solubility of this compound and structurally similar compounds in common organic solvents. Please note that the quantitative data for this compound is limited, and the values for wilforine (B192672) and wilforgine (B207125) are provided as a reference.
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) | Source |
| This compound | DMSO | Soluble | 883.84 | [1] |
| This compound | Chloroform | Soluble | 883.84 | [1] |
| This compound | Dichloromethane | Soluble | 883.84 | [1] |
| This compound | Ethyl Acetate | Soluble | 883.84 | [1] |
| This compound | Acetone | Soluble | 883.84 | [1] |
| Wilforine | DMSO | 50 mg/mL (57.61 mM) | 867.85 | [4] |
| Wilforgine | DMSO | 100 mg/mL (116.57 mM) | 857.85 | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance and micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molar Mass = 883.84 g/mol ), the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 883.84 g/mol * 1000 mg/g = 8.84 mg
-
Weigh the this compound: Carefully weigh 8.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes or warm it briefly at 37°C to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Improving this compound Solubility using a Co-solvent System
This protocol provides a method for preparing a this compound working solution for in vivo or in vitro studies using a co-solvent system to maintain solubility in an aqueous environment.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
This protocol is adapted from a method used for the structurally similar compound wilforine.[4]
-
Prepare the co-solvent mixture: In a sterile tube, combine the following in the specified order, mixing well after each addition:
-
100 µL of 10 mM this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Add the aqueous component: Slowly add 450 µL of sterile saline or PBS to the co-solvent mixture while vortexing to bring the total volume to 1 mL.
-
Final Concentration: This will result in a 1 mM this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration can be adjusted by varying the initial concentration of the this compound stock solution.
-
Use immediately: It is recommended to use this formulation immediately after preparation.
Protocol 3: Enhancing this compound Aqueous Solubility with Cyclodextrins
This protocol outlines a general procedure for using cyclodextrins to prepare a more water-soluble formulation of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a cyclodextrin (B1172386) solution: Prepare a solution of HP-β-CD in sterile water or your desired buffer at a concentration range of 1-10% (w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibrate the mixture: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separate the undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.
-
Collect the supernatant: Carefully collect the clear supernatant, which contains the water-soluble this compound-cyclodextrin complex.
-
Sterilize and determine the concentration: Sterilize the solution by passing it through a 0.22 µm syringe filter. The final concentration of this compound in the solution should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions for bioassays.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound | CAS:37239-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating Wilfordine Cytotoxicity in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Wilfordine on non-target cells during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound in research settings.
Frequently Asked Questions (FAQs)
1. What is the known mechanism of this compound-induced cytotoxicity?
While the precise and complete mechanism of this compound-induced cytotoxicity is still under investigation, current research suggests that it primarily induces apoptosis, or programmed cell death. This process involves complex signaling cascades within the cell.[1][2] Key pathways implicated in drug-induced apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] this compound's cytotoxic effects are likely mediated through the activation of caspases, a family of proteases that are central to the execution of apoptosis.
2. How can I assess this compound's cytotoxicity in my non-target cell lines?
Several in vitro assays can be employed to quantify the cytotoxic effects of this compound. These assays measure different cellular parameters to determine cell viability and death. Commonly used methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[3][4][5]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
-
Neutral Red Uptake Assay: This method assesses the accumulation of the neutral red dye in the lysosomes of viable cells.
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies dead cells, as only cells with compromised membranes take up the dye.[4]
-
Resazurin-based Assays: These assays utilize the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells to measure viability.[5]
The choice of assay may depend on the specific cell type and experimental conditions. It is often recommended to use a combination of assays to obtain a comprehensive understanding of this compound's cytotoxic profile.
3. Are there established methods to reduce this compound's toxicity to non-target cells?
While specific, clinically approved methods for mitigating this compound toxicity are not yet established, several promising strategies are being explored in preclinical research. These approaches aim to either protect non-target cells or enhance the targeted delivery of this compound to cancer cells, thereby reducing systemic exposure.
-
Combination Therapy: Utilizing this compound in combination with other therapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving the desired therapeutic effect.[6][7][8][9] This approach could also involve the use of cytoprotective agents that selectively shield non-target cells from this compound's effects.
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound within nanoparticles can alter its biodistribution, potentially reducing its accumulation in healthy tissues and enhancing its delivery to tumor sites through the enhanced permeability and retention (EPR) effect.[10][11][12][13][14] Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being investigated for this purpose.[10][12]
4. What are the potential organ-specific toxicities of this compound?
While specific data on this compound is limited, compounds with similar mechanisms of action often exhibit organ-specific toxicities. Researchers should be vigilant for signs of:
-
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a significant concern in drug development.[15][16][17] Mechanisms can include direct toxicity from the drug or its metabolites, leading to oxidative stress and mitochondrial dysfunction.[17][18]
-
Cardiotoxicity (Heart Toxicity): Some anticancer agents can cause damage to the heart muscle, leading to functional abnormalities.[19][20][21][22] Mechanisms may involve oxidative stress, apoptosis of cardiomyocytes, and inflammation.[19][22]
-
Nephrotoxicity (Kidney Toxicity): The kidneys are susceptible to damage from drugs and their metabolites due to their role in excretion.[23][24][25][26] Mechanisms can include direct tubular injury, inflammation, and obstruction.[24]
-
Neurotoxicity (Nerve Toxicity): Some chemotherapeutic agents can damage peripheral nerves, leading to neuropathy.[27]
Monitoring for organ-specific toxicity in preclinical animal models is crucial.
Experimental Protocols
This section provides generalized methodologies for key experiments to assess and mitigate this compound cytotoxicity. Researchers should adapt these protocols to their specific cell lines and experimental setups.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a non-target cell line.
Materials:
-
Non-target cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[28]
Table 1: Example Data Layout for IC50 Determination
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Protocol for Nanoparticle Formulation of this compound
This generalized protocol describes the encapsulation of a hydrophobic drug like this compound into polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Ultracentrifugation equipment
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution under continuous stirring. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder form for storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
Visualizations
Signaling Pathways
References
- 1. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent Drug Action in Combination Therapy: Implications for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fludarabine combination therapy for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The evolution of strategies to minimise the risk of human drug-induced liver injury (DILI) in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for prediction and mitigation of radiation-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cancer therapy-induced cardiotoxicity: mechanisms and mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prevention and Treatment of Chemotherapy-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Doxorubicin-Induced Cardiac Remodeling: Mechanisms and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of small molecules that mitigate vincristine-induced neurotoxicity while sensitizing leukemia cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Wilfordine experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfordine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex diterpenoid alkaloid isolated from the thunder god vine (Tripterygium wilfordii). It is known to possess a range of biological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and neuroprotective effects.
Q2: What is the primary mechanism of action for this compound?
The primary mechanism of action for this compound's anti-inflammatory and immunosuppressive effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to interfere with the degradation of the inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This compound may also induce the production of reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.
Q3: Are there any known issues with the experimental variability and reproducibility of this compound?
As a natural product, this compound experiments can be subject to variability. Key factors that can influence reproducibility include:
-
Purity of the Compound: The purity of the this compound sample can significantly impact its biological activity. It is crucial to use a highly purified and well-characterized compound.
-
Solubility: this compound is sparingly soluble in aqueous solutions and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Improper dissolution or precipitation in cell culture media can lead to inconsistent results.
-
Stability: The stability of this compound in solution, especially in cell culture media over time, can affect experimental outcomes.
-
Biological System: The response to this compound can vary significantly between different cell lines, primary cells, and in vivo models.
Q4: What are the recommended storage conditions for this compound?
Solid this compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods is limited.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Assay Incubation Time | Optimize and standardize the incubation time for the specific assay and cell line being used. IC50 values can be time-dependent. |
| Batch-to-Batch Variation of this compound | If possible, use the same batch of this compound for a series of experiments. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch. |
Issue 2: Precipitation of this compound in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the stock solution in serum-free media first before adding to the final culture medium. Avoid direct addition of a highly concentrated DMSO stock to the aqueous medium. |
| Final DMSO Concentration Too High | Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent toxicity. Include a vehicle control (media with the same final DMSO concentration) in all experiments. |
| Interaction with Media Components | Test the solubility of this compound in different types of cell culture media. Some components, like high concentrations of serum, may affect solubility. |
Issue 3: Inconsistent Inhibition of NF-κB Activation
| Possible Cause | Troubleshooting Step |
| Timing of this compound Treatment | Optimize the pre-incubation time with this compound before stimulating the cells with an NF-κB activator (e.g., TNF-α, LPS). |
| Cellular Uptake of this compound | Ensure that the cell line being used can effectively take up this compound. This can be indirectly assessed by dose-response experiments. |
| NF-κB Activation Method | The potency of this compound may vary depending on the stimulus used to activate the NF-κB pathway. Be consistent with the type and concentration of the stimulus. |
| Readout Method | Different methods for measuring NF-κB activation (e.g., reporter gene assay, Western blot for p-IκBα, immunofluorescence for p65 translocation) have different sensitivities and kinetics. Optimize the chosen method. |
Quantitative Data Presentation
Due to the limited availability of comprehensive public data on this compound's IC50 and EC50 values across a wide range of assays and cell lines, the following tables are presented as templates to guide researchers in structuring their own experimental data.
Table 1: Example IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 | MTT Assay | [Example Study 1] |
| HeLa | Cervical Cancer | 10.8 ± 1.5 | WST-1 Assay | [Example Study 1] |
| A549 | Lung Cancer | 25.5 ± 3.4 | MTT Assay | [Example Study 2] |
| HCT116 | Colon Cancer | 8.9 ± 1.2 | Crystal Violet Assay | [Example Study 3] |
Table 2: Example EC50 Values for Anti-Inflammatory Activity of a Hypothetical Compound
| Assay | Cell Type / Model | Stimulus | EC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 5.6 ± 0.8 | [Example Study 4] |
| IL-6 Production | Human PBMCs | TNF-α (10 ng/mL) | 2.1 ± 0.4 | [Example Study 5] |
| NF-κB Reporter Assay | HEK293T cells | TNF-α (10 ng/mL) | 1.5 ± 0.3 | [Example Study 6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound on the production of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6).
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages or PBMCs) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) and incubate for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
**Cell Se
Technical Support Center: Optimizing Wilfordine Concentration for T-Cell Suppression
Disclaimer: Direct quantitative data for Wilfordine on T-cell suppression is limited in publicly available literature. This guide leverages data from extracts of Tripterygium wilfordii, the plant from which this compound is derived, and its well-studied active component, Triptolide, as a proxy. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a T-cell suppression assay?
A1: Based on studies with related compounds from Tripterygium wilfordii, a broad starting range is recommended. For crude extracts, concentrations from 0.1 µg/mL to 10 µg/mL can be a starting point. For purified compounds like Triptolide, which has a much lower IC50, a starting range of 0.1 nM to 100 nM is advisable. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and activation conditions.
Q2: What is the primary mechanism of T-cell suppression by compounds from Tripterygium wilfordii?
A2: Compounds from Tripterygium wilfordii, such as Triptolide, have been shown to suppress T-cell function primarily by inhibiting the production of Interleukin-2 (IL-2).[1][2] This is a critical cytokine for T-cell proliferation and activation. The inhibition of the NF-κB signaling pathway is a key mechanism underlying the reduced IL-2 production.[3]
Q3: How does this compound affect T-cell viability?
A3: High concentrations of extracts from Tripterygium wilfordii and its active components can be toxic to lymphocytes.[4] It is essential to differentiate between T-cell suppression and general cytotoxicity. This can be achieved by including a viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) in parallel with your proliferation assay. The optimal concentration of this compound should effectively suppress T-cell proliferation with minimal impact on cell viability.
Q4: What solvents should be used to dissolve this compound?
A4: this compound, like many natural compounds, may have limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. It is critical to determine the maximum tolerated DMSO concentration for your T-cells, which is typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How long should I incubate T-cells with this compound before assessing suppression?
A5: The incubation time will depend on the specifics of your T-cell activation protocol. Typically, T-cells are pre-incubated with the compound for 1-2 hours before the addition of the activating stimulus. The total culture duration for a proliferation assay is usually 48-92 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Cell clumping- Edge effects in the plate | - Ensure proper pipette calibration and technique.- Gently resuspend cells before plating.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No T-cell proliferation in the positive control | - Ineffective T-cell activation- Low cell viability | - Check the concentration and activity of your anti-CD3/CD28 antibodies or other stimuli.- Ensure T-cells are healthy and viable before starting the experiment. |
| High background in the negative control (unstimulated cells) | - Spontaneous T-cell activation- Mycoplasma contamination | - Handle cells gently to avoid mechanical activation.- Regularly test cell cultures for mycoplasma. |
| Compound precipitates in culture medium | - Poor solubility of this compound | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions of the compound for each experiment.- Visually inspect the media for any precipitation before adding to cells. |
| Observed cytotoxicity at all tested concentrations | - The compound is highly toxic to the cells- Solvent toxicity | - Expand the dilution range to include much lower concentrations.- Ensure the final solvent concentration is not exceeding the tolerated limit for your cells. |
Quantitative Data Summary
The following tables summarize the effective concentrations of Tripterygium wilfordii extracts and Triptolide on lymphocyte and cell line proliferation. This data can be used as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of Tripterygium wilfordii Extracts on Lymphocyte Proliferation
| Extract Type | Organism | Effective Concentration | Effect | Reference |
| Ethyl Acetate (B1210297) Extract | Human | > 0.25 µg/mL | Inhibition of T-cell proliferation | [1] |
| T2 (Alcohol Extract) | Human | 0.1 - 1 µg/mL | Inhibition of T and B cell proliferation | [2] |
| Methanol (B129727) Extract | Mouse | 0.75 and 1.5 mg/mL | Significant inhibition of lymphocyte proliferation | [4] |
Table 2: IC50 Values of Triptolide on Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 | Reference |
| Leukemia Cell Lines | 48 hours | < 15 nM/L | [5] |
| Leukemia Cell Lines | 72 hours | < 10 nM/L | [5] |
| A549/TaxR (Lung Adenocarcinoma) | 72 hours | 15.6 nM | [6] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Suppression Assay using CFSE
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-cell Enrichment Cocktail
-
RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Anti-CD3/anti-CD28 antibodies (T-cell activators)
-
CFSE Cell Proliferation Kit
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from fresh human whole blood using a negative selection kit to obtain untouched T-cells.
-
CFSE Staining:
-
Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Seed 100 µL of the CFSE-labeled T-cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 50 µL of the T-cell activator (anti-CD3/anti-CD28 antibodies) to the appropriate wells.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells and the proliferation index for each condition.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: T-Cell Activation Signaling Pathways and Point of this compound Inhibition.
Caption: Experimental Workflow for T-Cell Suppression Assay.
References
- 1. The identity of immunosuppressive components of the ethyl acetate extract and chloroform methanol extract (T2) of Tripterygium wilfordii Hook. F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of an extract of the Chinese herbal remedy Tripterygium wilfordii Hook F on human immune responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro immunosuppressive and cytotoxic activities of Tripterygium wilfordii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 6. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Wilfordine Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Wilfordine in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What is the most common mechanism of resistance?
A1: The most frequently documented mechanism of resistance to multiple anticancer drugs, which can be overcome by this compound, is the overexpression of P-glycoprotein (P-gp).[1][2] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell and thereby reducing their intracellular concentration and efficacy. This compound has been shown to act as a competitive inhibitor of P-gp, effectively restoring the sensitivity of multidrug-resistant (MDR) cancer cells to chemotherapeutic drugs.[1][2]
Q2: How can I determine if my this compound-resistant cell line overexpresses P-glycoprotein?
A2: You can assess P-gp overexpression through several methods:
-
Western Blotting: This technique allows for the direct detection and quantification of the P-gp protein in your cell lysates. An increased band intensity in the resistant cell line compared to the parental (sensitive) line indicates overexpression.
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the ABCB1 gene, which encodes for P-gp. Increased mRNA levels in resistant cells are indicative of overexpression.
-
Flow Cytometry-based Efflux Assays: Functional assays using fluorescent P-gp substrates like Rhodamine 123 or Calcein-AM can indirectly measure P-gp activity. Reduced intracellular fluorescence in resistant cells, which can be reversed by a known P-gp inhibitor, suggests increased efflux activity due to P-gp overexpression.
Q3: Besides P-gp inhibition, are there other potential mechanisms by which this compound can overcome drug resistance?
A3: While P-gp inhibition is the most well-documented mechanism, natural products and their derivatives can have multifaceted effects. It is plausible that this compound may influence other resistance mechanisms, such as modulating apoptosis-related proteins or affecting other drug transporters. However, current research predominantly points towards its role as a P-gp inhibitor.[1][2] Further research into this compound's broader cellular effects is ongoing.
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: High passage numbers can lead to genetic drift and phenotypic changes in your cell line, affecting drug sensitivity. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. Ensure consistent seeding densities across all experiments.
-
Compound Stability: Verify the stability and proper storage of your this compound stock solution. Degradation of the compound will lead to inaccurate results.
-
Assay Variability: Ensure your cell viability assay protocol is standardized, including incubation times, reagent concentrations, and the specific viability dye used.
Troubleshooting Guides
Guide 1: Developing a this compound-Resistant Cell Line
Problem: Difficulty in generating a stable this compound-resistant cell line.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Starting Concentration of this compound | Determine the initial IC50 of this compound in your parental cell line. Start the selection process with a concentration below the IC50 (e.g., IC20-IC30) to allow for gradual adaptation. |
| Rapid Increase in Drug Concentration | Increase the this compound concentration in a stepwise and gradual manner. Allow the cells to recover and proliferate at each concentration before escalating the dose. A 25-50% increase at each step is a common starting point. |
| Cell Death Exceeds Proliferation | If you observe excessive cell death, reduce the this compound concentration to the previous tolerated level and maintain the culture until a stable population of growing cells is established. Consider using a pulsed treatment approach where cells are exposed to the drug for a specific period, followed by a recovery period in drug-free medium. |
| Instability of the Resistant Phenotype | Once a resistant cell line is established, it is crucial to maintain a low concentration of this compound in the culture medium to prevent the loss of the resistant phenotype. Regularly verify the resistance by determining the IC50 and comparing it to the parental cell line. |
Guide 2: Confirming P-glycoprotein-Mediated Resistance
Problem: Unsure if the observed resistance to a primary chemotherapeutic agent is mediated by P-gp and can be reversed by this compound.
Step-by-Step Troubleshooting:
-
Characterize P-gp Expression: As detailed in FAQ 2, use Western blotting or qPCR to confirm the overexpression of P-gp in your resistant cell line compared to the sensitive parental line.
-
Perform a Functional Efflux Assay: Utilize a fluorescent P-gp substrate like Rhodamine 123.
-
Incubate both sensitive and resistant cells with Rhodamine 123.
-
Measure intracellular fluorescence using flow cytometry or a fluorescence microscope.
-
A lower fluorescence signal in the resistant cells indicates increased efflux.
-
-
Test for Reversal with a Known P-gp Inhibitor: Co-incubate the resistant cells with Rhodamine 123 and a known P-gp inhibitor (e.g., Verapamil). An increase in intracellular fluorescence compared to treatment with Rhodamine 123 alone confirms P-gp-mediated efflux.
-
Evaluate the Effect of this compound: Repeat the efflux assay, but this time co-incubate the resistant cells with Rhodamine 123 and this compound. A significant increase in intracellular fluorescence will indicate that this compound is inhibiting P-gp-mediated efflux.
-
Assess Sensitization to the Primary Drug: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the resistant cell line using the primary chemotherapeutic agent in the presence and absence of a non-toxic concentration of this compound. A significant decrease in the IC50 of the primary drug in the presence of this compound confirms its ability to overcome P-gp-mediated resistance.
Quantitative Data Summary
Table 1: Representative IC50 Values for a Chemotherapeutic Agent in Sensitive and Resistant Cell Lines with and without this compound
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Sensitive | Chemotherapeutic Agent Alone | 0.5 | 1 |
| Resistant | Chemotherapeutic Agent Alone | 50 | 100 |
| Resistant | Chemotherapeutic Agent + this compound (1 µM) | 1.5 | 3 |
Note: These are example values. Actual IC50 values will vary depending on the cell line, chemotherapeutic agent, and experimental conditions.
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line by Gradual Drug Induction
-
Determine the initial IC50: Perform a dose-response curve for the drug of interest on the parental cancer cell line to determine the half-maximal inhibitory concentration (IC50).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., IC20).
-
Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the drug concentration by 25-50%.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level. Maintain the cells at each concentration for several passages to ensure a stable resistant population.
-
Verification of Resistance: Once the cells can tolerate a significantly higher drug concentration (e.g., 10-fold the initial IC50), confirm the resistance by performing a new dose-response curve and calculating the new IC50. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: P-glycoprotein Efflux Assay using Rhodamine 123
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the vehicle control, this compound (at a non-toxic concentration), or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.
-
Rhodamine 123 Staining: Add Rhodamine 123 to each well at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups. A significant increase in fluorescence in the presence of this compound or the positive control inhibitor in the resistant cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involved in P-glycoprotein mediated resistance and a typical experimental workflow for investigating this compound's effect.
Caption: Key signaling pathways (PI3K/AKT and MAPK/ERK) that can lead to the upregulation of P-glycoprotein (P-gp) expression and contribute to multidrug resistance.
Caption: A logical workflow for developing a resistant cell line and subsequently evaluating the efficacy of this compound in overcoming this resistance.
References
Technical Support Center: Wilfordine Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with wilfordine (B1197929). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural compound, a complex diterpenoid, isolated from the plant Tripterygium wilfordii Hook F. It has been investigated for its potential anti-inflammatory, immunosuppressive, and anticancer properties. Its biological effects are attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Q2: Can this compound interfere with standard cell viability assays like MTT or MTS?
Yes, it is possible for this compound, like other natural products, to interfere with tetrazolium-based cell viability assays. Potential mechanisms of interference include:
-
Direct Reduction of MTT/MTS: Some compounds have the chemical ability to directly reduce the tetrazolium salt (e.g., MTT, MTS) to its formazan (B1609692) product, independent of cellular enzymatic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Autofluorescence: If this compound possesses intrinsic fluorescence that overlaps with the absorbance wavelength of the formazan product (around 570 nm for MTT), it can lead to artificially high absorbance readings.
-
Interaction with Assay Reagents: this compound might interact with assay components, affecting the stability of the tetrazolium salt or the formazan product.
Q3: How can I determine if this compound is interfering with my MTT assay?
To check for direct interference, you can perform a cell-free control experiment.
-
Protocol: Prepare wells with your assay medium and various concentrations of this compound, but without any cells. Add the MTT reagent and solubilizing agent as you would in your regular protocol.
-
Interpretation: If you observe a color change in the cell-free wells containing this compound, it indicates direct reduction of MTT by the compound.
Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
Yes, if you suspect interference with MTT or MTS assays, consider using an orthogonal method that relies on a different principle:
-
Trypan Blue Exclusion Assay: This method assesses cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. Interference with luminescence is less common than with absorbance or fluorescence.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
Q5: Does this compound interfere with fluorescence-based assays?
Natural compounds, including this compound, can exhibit autofluorescence, which may interfere with fluorescence-based assays if their excitation and emission spectra overlap with those of the fluorescent probes being used. It is recommended to measure the fluorescence spectrum of this compound alone at the excitation and emission wavelengths of your assay to assess the potential for interference.
Q6: Can this compound affect luciferase-based reporter assays?
Yes, some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to either false-negative or false-positive results in reporter gene assays. To test for this, you can perform a counter-screen with purified luciferase enzyme in the presence of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT/MTS Assays
Symptoms:
-
Higher than expected IC50 values.
-
Poor dose-response curves.
-
High background absorbance in control wells (compound only, no cells).
Possible Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT/MTS assay interference.
Issue 2: Suspected Off-Target Effects in Signaling Pathway Analysis
Symptoms:
-
Unexpected changes in protein phosphorylation or expression levels in western blots.
-
Results from reporter assays do not align with western blot data.
Possible Cause & Troubleshooting Workflow:
Caption: Troubleshooting workflow for signaling pathway analysis.
Quantitative Data
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. Please note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| A549 | Lung Carcinoma | ~5-20 | MTT | |
| HeLa | Cervical Cancer | ~2-15 | MTT | |
| MCF-7 | Breast Cancer | ~1-10 | MTT | |
| HepG2 | Liver Cancer | ~5-25 | MTT |
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.
PI3K/Akt/mTOR Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. Inhibition of this pathway leads to decreased cell proliferation and survival.
Navigating Wilfordine Dosage Standardization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for standardizing Wilfordine dosage across various experimental models. It addresses common questions and troubleshooting scenarios to facilitate consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for determining this compound concentration in in-vitro assays?
A1: Due to the limited availability of direct IC50 (half-maximal inhibitory concentration) data for this compound in publicly accessible literature, establishing a precise starting concentration can be challenging. As a general approach for initial range-finding studies with novel compounds, a wide concentration range is recommended. A common starting point could be a logarithmic dilution series from 1 nM to 100 µM.
It is crucial to perform a thorough literature search for studies on cell lines of interest or similar compounds to narrow down a more targeted concentration range. If no data is available, a preliminary cytotoxicity assay (e.g., MTT or LDH assay) across a broad concentration range will be necessary to determine an effective window for your specific cell line.
Q2: How can I translate an effective in-vitro concentration of this compound to an in-vivo dosage?
However, studies on extracts of Tripterygium wilfordii, the plant from which this compound is derived, can offer some guidance. For instance, clinical trials evaluating T. wilfordii for rheumatoid arthritis have used daily doses ranging from 60 mg to 350 mg of the extract. For anti-fertility effects in men, doses of 20 to 30 mg/day of a refined extract have been studied.[1] It is critical to understand that these dosages are for a complex mixture of compounds and not for isolated this compound.
For preclinical in-vivo studies with a purified compound like this compound, initial dose-finding studies are essential. These typically involve starting with a low dose, calculated based on in-vitro effective concentrations and allometric scaling from other compounds if available, and escalating the dose to determine the maximum tolerated dose (MTD).
Q3: What are the common challenges encountered when working with this compound in experiments?
A3: A primary challenge when working with natural compounds like this compound is ensuring the purity and stability of the compound. It is also important to consider its solubility. For in-vitro experiments, using an appropriate solvent like DMSO is common, but the final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
In in-vivo studies, poor solubility can affect the bioavailability of the compound. Careful formulation is necessary for effective delivery. Potential toxicity is another significant concern, as compounds from Tripterygium wilfordii are known to have side effects. Close monitoring of animal health during in-vivo studies is crucial.
Troubleshooting Guides
In-Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cellular response to this compound | - Ineffective concentration range.- Compound degradation.- Cell line resistance. | - Perform a wider dose-response curve.- Prepare fresh stock solutions and protect from light and repeated freeze-thaw cycles.- Verify the expression of the target pathway in your cell line. |
| High background noise or inconsistent results | - Solvent effects.- Assay interference. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.- Run a control with the compound in cell-free assay medium to check for direct interference with the assay components. |
| Cell death at all tested concentrations | - High starting concentration.- Contamination. | - Start with a much lower concentration range in your dose-response study.- Check for contamination in cell culture and reagents. |
In-Vivo Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| No observable therapeutic effect | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism of the compound. | - Conduct a dose-escalation study to find an effective dose.- Optimize the formulation and route of administration.- Perform pharmacokinetic studies to determine the compound's half-life and exposure. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dosage is too high.- Off-target effects. | - Reduce the dosage and/or the frequency of administration.- Monitor organ function through blood tests and histology.- Consult veterinary staff for supportive care. |
| Variability in animal response | - Inconsistent dosing technique.- Biological variability. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection).- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Preparation of this compound Stock Solution for In-Vitro Use
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Based on the desired highest concentration in your assay, calculate the required concentration of the stock solution. A 10 mM stock solution is a common starting point.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
In-Vivo Administration Protocols
Standardized protocols for oral gavage and intraperitoneal (IP) injections in rodents are widely available and should be adapted based on institutional animal care and use committee (IACUC) guidelines.
-
Oral Gavage: This method allows for precise oral administration. The volume should not exceed 10 ml/kg body weight in mice.[2][3][4]
-
Intraperitoneal Injection: A common route for systemic administration. The recommended maximum volume is 10 ml/kg for both mice and rats.[2][5][6][7][8][9]
Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, compounds from Tripterygium wilfordii are known to affect several key pathways involved in inflammation, cell proliferation, and apoptosis. The diagram below illustrates a general experimental workflow to investigate the effect of this compound on a hypothetical signaling pathway.
This workflow starts with in-vitro studies to identify a potential pathway and effective concentrations, which then informs the design of more complex and resource-intensive in-vivo experiments. Researchers should focus on pathways commonly associated with the bioactivities of Tripterygium wilfordii, such as NF-κB, JAK-STAT, and mTOR signaling pathways, which are central to inflammation and cancer.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. JAK/STAT signaling by cytokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map04064 [kegg.jp]
- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Wilfordine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wilfordine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a diterpenoid alkaloid isolated from the plant Tripterygium wilfordii, commonly known as Thunder God Vine. It has demonstrated significant anti-inflammatory, immunosuppressive, and anti-cancer properties in preclinical studies. Its therapeutic potential is being explored for autoimmune diseases like rheumatoid arthritis and for various cancers.
Q2: What is the "therapeutic index" and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A narrow therapeutic index, as is the case with this compound, indicates that the toxic dose is not much higher than the therapeutic dose, leading to a higher risk of adverse effects. Improving the therapeutic index is crucial for the clinical translation of this compound, aiming to enhance its efficacy while minimizing its toxicity.
Q3: What are the primary mechanisms of action of this compound?
A3: this compound exerts its biological effects through multiple pathways, including:
-
Inhibition of the NF-κB signaling pathway: This reduces the expression of inflammatory cytokines.
-
Modulation of the MAPK signaling pathway: This contributes to its anti-inflammatory and immunosuppressive effects.
-
Induction of apoptosis: In cancer cells, this compound can trigger programmed cell death.
-
Production of Reactive Oxygen Species (ROS): Increased ROS levels can contribute to apoptosis in cancer cells.
Q4: What are the main strategies to improve the therapeutic index of this compound?
A4: Key strategies to enhance the therapeutic index of this compound include:
-
Drug Delivery Systems: Encapsulating this compound in carriers like liposomes or nanoparticles can improve its solubility, stability, and target-specific delivery, thereby reducing systemic toxicity.[1][2]
-
Synthesis of Analogs: Modifying the chemical structure of this compound can lead to the development of derivatives with improved efficacy and a better safety profile.[3][4]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can potentially achieve synergistic effects at lower, less toxic doses of each drug.[5][6]
Troubleshooting Guides
This section provides practical guidance for overcoming common experimental challenges.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Problem: this compound is a hydrophobic molecule with limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations in physiological buffers.
-
Recommended Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.
-
Dilution into Aqueous Buffer: Add the stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous buffer while continuously stirring or vortexing. This promotes rapid dispersion and minimizes precipitation.
-
Co-solvents: If precipitation persists, consider adding a small, biocompatible amount of a co-solvent like PEG 400 or ethanol to the final aqueous solution. Ensure the final co-solvent concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO).
-
-
Troubleshooting:
-
Precipitate forms upon dilution: The final concentration may be too high. Try preparing a more dilute working solution. You can also slightly increase the co-solvent percentage, but be sure to run a vehicle control to account for any effects of the solvent itself.
-
Cloudy solution: This indicates that the solubility limit has been exceeded. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in cell-based assays.
-
Issue 2: High In Vitro Cytotoxicity in Non-Target Cells
-
Problem: this compound exhibits cytotoxicity to both cancerous and healthy cells, making it difficult to achieve a selective therapeutic effect.
-
Experimental Approach:
-
Dose-Response Curves: Determine the IC50 (half-maximal inhibitory concentration) values of this compound in both your target and non-target cell lines to quantify its selectivity.
-
Drug Delivery Systems: Encapsulating this compound in targeted nanoparticles (e.g., liposomes functionalized with antibodies or ligands specific to your target cells) can enhance its delivery to the desired site and reduce off-target toxicity.
-
Combination Therapy: Investigate synergistic combinations with other drugs that may allow for a reduction in the effective dose of this compound.
-
-
Troubleshooting:
-
Inconsistent IC50 values: Ensure consistent cell seeding density, drug exposure time, and assay conditions. Variability can also arise from inconsistent dissolution of this compound.
-
No significant difference in cytotoxicity between target and non-target cells: This highlights the need for targeted delivery strategies or the development of more selective this compound analogs.
-
Issue 3: In Vivo Toxicity and Adverse Effects
-
Problem: Systemic administration of this compound in animal models can lead to significant toxicity, including gastrointestinal issues and weight loss, limiting the achievable therapeutic dose.
-
Mitigation Strategies:
-
Formulation: Utilize drug delivery systems like liposomes or nanoparticles to alter the pharmacokinetic profile of this compound, potentially reducing its accumulation in sensitive organs.
-
Route of Administration: Explore different administration routes (e.g., targeted local delivery versus systemic injection) to minimize systemic exposure.
-
Dosing Schedule: Optimize the dosing frequency and duration to find a balance between therapeutic efficacy and manageable toxicity.
-
-
Troubleshooting:
-
Severe weight loss in animals: Monitor animal health closely and consider reducing the dose or frequency of administration. Supportive care, such as providing highly palatable and nutritious food, may be necessary.
-
Gastrointestinal distress (e.g., diarrhea): This is a known side effect. Strategies to mitigate this include co-administration of agents that protect the gastrointestinal tract or using formulations that bypass gastric absorption.[7][8][9]
-
Data Presentation
Table 1: Hypothetical Improvement of this compound Therapeutic Index with Different Formulations
| Formulation | This compound IC50 in Cancer Cells (µM) | This compound IC50 in Normal Cells (µM) | Therapeutic Index (Normal/Cancer) |
| Free this compound | 0.5 | 1.5 | 3 |
| Liposomal this compound | 0.3 | 3.0 | 10 |
| Targeted Nanoparticles | 0.2 | 5.0 | 25 |
Table 2: Hypothetical Synergistic Effects of this compound in Combination with Drug X
| Treatment | IC50 in Cancer Cells (µM) | Combination Index (CI)* |
| This compound alone | 0.5 | - |
| Drug X alone | 2.0 | - |
| This compound + Drug X (1:4 ratio) | This compound: 0.1, Drug X: 0.4 | 0.4 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound using the Thin-Film Hydration Method
This protocol is adapted from general liposome (B1194612) encapsulation procedures and should be optimized for this compound.[1][3][10]
Materials:
-
This compound
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipid, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol is typically around 2:1. The amount of this compound will depend on the desired drug loading.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 60°C for DSPC).
-
Apply a vacuum to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final liposome concentration.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder and pass it through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of cycles (e.g., 11-21 passes). Perform the extrusion at a temperature above the lipid transition temperature.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a solvent like methanol.
-
Calculate the encapsulation efficiency (%EE) as: (%EE) = (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol is a general guide and requires optimization for this compound.[11][12][13]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in DCM. The concentrations will need to be optimized to achieve the desired particle size and drug loading.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution while stirring at high speed.
-
Immediately sonicate the mixture using a probe sonicator or homogenize at high speed to form an oil-in-water (o/w) emulsion. The sonication time and power should be optimized.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours (e.g., 4-12 hours) to allow the DCM to evaporate. This will lead to the formation of solid PLGA nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried). It is often necessary to add a cryoprotectant (e.g., sucrose (B13894) or trehalose) to the nanoparticle suspension before freezing to prevent aggregation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for improving this compound's therapeutic index.
References
- 1. Quantifying drug combination synergy along potency and efficacy axes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrapolating in vitro to in vivo toxicity for predicting effects on growth in rodents | Innovation Platform [nc3rs.org.uk]
- 6. In vitro and in vivo models of drug ototoxicity: studying the mechanisms of a clinical problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic treatment-induced gastrointestinal toxicity: incidence, clinical presentation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of gastrointestinal injury in acute endotoxic shock by flurbiprofen nitroxybutylester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.igem.org [static.igem.org]
Wilfordine batch-to-batch consistency issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfordine. The information provided addresses common issues related to batch-to-batch consistency that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a complex diterpenoid alkaloid isolated from the roots of Tripterygium wilfordii (Thunder God Vine).[1] It is known for its significant anti-inflammatory, immunosuppressive, and potential anti-cancer properties.[1] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and modulation of the MAPK pathway, which play critical roles in inflammation and immune responses.[1]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch inconsistency in this compound primarily stems from its natural origin and complex chemical structure. The common causes include:
-
Purity Variations: The percentage of pure this compound may differ between batches due to variations in the plant source material and the extraction and purification processes.[2][3]
-
Impurity Profile Differences: The presence and concentration of related alkaloids and other compounds can vary significantly. Common related compounds include Wilforine (B192672), Wilforgine, Wilfortrine, and the highly potent (and toxic) Triptolide.[4][5]
-
Degradation: this compound's stability can be affected by storage and handling conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can lead to degradation, altering its activity and safety profile.[6]
-
Solvent and Excipient Interactions: The choice of solvents for dissolution and formulation can impact the stability and bioavailability of this compound.
Q3: How can I assess the purity and identity of a new batch of this compound?
It is crucial to perform analytical testing on each new batch of this compound. The recommended methods are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][7] These methods allow for the confirmation of the identity of this compound and the quantification of its purity, as well as the detection and identification of related impurities.
Q4: What are the key related compounds I should be aware of in a this compound sample?
Several structurally related alkaloids are often co-extracted with this compound from Tripterygium wilfordii. It is important to quantify these as they may have their own biological activities or toxicities. Key compounds to monitor include:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C43H49NO19 | 883.85 | 37239-51-3 |
| Wilforine | C43H49NO18 | 867.85 | 11088-09-8 |
| Wilforgine | C41H47NO18 | 841.81 | 37239-47-7 |
| Wilfortrine | C41H47NO19 | 857.81 | 37239-48-8 |
| Triptolide | C20H24O6 | 360.40 | 38748-32-2 |
Q5: How does batch-to-batch variability in this compound affect its biological activity?
Inconsistent purity and impurity profiles can lead to significant variations in experimental outcomes. For example, a higher concentration of the highly potent Triptolide in one batch compared to another could lead to unexpected cytotoxicity or an exaggerated anti-inflammatory response. Conversely, a batch with a lower concentration of this compound or the presence of inactive degradation products may show reduced efficacy.[8]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results (e.g., cell viability, cytokine inhibition)
If you are observing high variability in your experimental results between different batches of this compound, follow these troubleshooting steps:
Troubleshooting Flowchart for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
Issue 2: Poor Solubility or Precipitation of this compound in Solution
This compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content can significantly reduce the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gentle warming (to no more than 37°C) can help, but be cautious as excessive heat can cause degradation.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 3: Suspected Degradation of this compound
If you suspect your this compound sample has degraded (e.g., change in color, appearance of new peaks in HPLC), it is important to perform a stability assessment.
Workflow for Assessing this compound Batch-to-Batch Consistency
Caption: Workflow for assessing this compound batch consistency.
Experimental Protocols
Protocol 1: HPLC-DAD/ELSD Method for Purity and Impurity Profiling
This method is suitable for quantifying this compound and related compounds.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 30 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| DAD Wavelength | 220 nm and 254 nm |
| ELSD | Drift Tube: 50°C, Nebulizer Gas (N2): 1.5 L/min |
Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Identification and Trace Analysis
This method is ideal for confirming the identity of this compound and identifying unknown impurities.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mmol/L Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | For this compound: Monitor precursor and product ions (specific m/z values to be determined based on instrument tuning). |
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in methanol.
-
Further dilute with the initial mobile phase composition as needed.
-
Filter the solution through a 0.22 µm syringe filter.
Signaling Pathway
Simplified NF-κB Signaling Pathway Modulated by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CAS 37239-51-3 | this compound [phytopurify.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunosuppressive Activity of Wilfordine and Triptolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine (B1197929) and triptolide (B1683669) are two of the principal bioactive compounds isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii, commonly known as Thunder God Vine. For centuries, extracts of this plant have been used to treat autoimmune and inflammatory diseases such as rheumatoid arthritis.[1][2] While both compounds contribute to the plant's therapeutic effects, they belong to different chemical classes—this compound is a sesquiterpene pyridine (B92270) alkaloid, whereas triptolide is a diterpenoid triepoxide.[2][3] This guide provides an objective comparison of their immunosuppressive activities, supported by experimental data, to inform further research and drug development. Triptolide is generally considered the most abundant and active component responsible for the plant's pharmacological effects.[4]
Comparative Immunosuppressive Activity: In Vitro Data
The primary mechanism for the immunosuppressive and anti-inflammatory effects of these compounds is the inhibition of key signaling pathways that lead to immune cell activation and proliferation. A critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of each compound against the NF-κB pathway. A lower IC50 value indicates greater potency.
| Compound | Assay | Cell Line | Stimulus | IC50 | Source |
| This compound | NF-κB Luciferase Reporter | HEK293/NF-κB-Luc | LPS | 0.74 µM | [3] |
| Triptolide | NF-κB Luciferase Reporter | 16HBE | PMA, TNF-α, or IL-1β | ~50 ng/mL (~0.14 µM) |
Note: Triptolide's IC50 was converted from ng/mL to µM for comparison, using a molecular weight of 360.4 g/mol .
The data indicates that triptolide is significantly more potent than this compound in inhibiting the NF-κB signaling pathway, with an IC50 value approximately 5.3 times lower. While direct comparative data on T-cell proliferation is limited for this compound, triptolide has been shown to potently inhibit the proliferation of various cancer cell lines with IC50 values in the low nanomolar range.
Mechanism of Action: Inhibition of the NF-κB Pathway
Both this compound and triptolide exert their immunosuppressive effects by targeting the NF-κB signaling cascade, a cornerstone of the inflammatory response. Triptolide, in particular, has been shown to inhibit NF-κB transcriptional activation.[1][2][5] This prevents the expression of numerous pro-inflammatory genes, including cytokines like IL-2, IL-6, and TNF-α, which are crucial for T-cell activation and proliferation.[6][7] The total alkaloids from T. wilfordii, including this compound, have also been demonstrated to inhibit the NF-κB pathway.[3]
The diagram below illustrates the simplified NF-κB signaling pathway and the general point of inhibition by these compounds.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are seeded in a 96-well plate at a density of approximately 2 x 10⁴ cells per well and incubated overnight.
-
Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of NF-κB response elements (pNF-κB-Luc) and another containing the Renilla luciferase gene under a constitutive promoter (pRL-TK) as an internal control for transfection efficiency. A transfection reagent like Lipofectamine is used.
-
The cells are incubated for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, the culture medium is replaced with fresh, serum-free medium.
-
The cells are pre-treated with various concentrations of the test compound (this compound or Triptolide) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
NF-κB activation is induced by adding a stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to the wells.
-
The plate is incubated for an additional 6-8 hours.
-
-
Luciferase Activity Measurement:
-
The cells are lysed using a passive lysis buffer.
-
Luciferase assay reagents are added to the cell lysate. The firefly luciferase activity (indicating NF-κB activation) and Renilla luciferase activity (internal control) are measured sequentially using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to correct for variations in cell number and transfection efficiency. The IC50 value is calculated from the dose-response curve.
-
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key function of T-cells.
-
Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cells are seeded into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
-
Compound Treatment and Stimulation:
-
Varying concentrations of the test compound (this compound or Triptolide) are added to the wells.
-
Lymphocyte proliferation is stimulated by adding a mitogen, such as Phytohemagglutinin (PHA), to the culture. Control wells receive no mitogen.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Proliferation:
-
Approximately 18-24 hours before the end of the incubation period, 1 µCi of ³H-thymidine is added to each well. Proliferating cells incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.
-
After incubation, the cells are harvested onto a glass fiber filter using a cell harvester.
-
The amount of incorporated ³H-thymidine is measured using a scintillation counter.
-
The results are expressed as counts per minute (CPM). The percentage of inhibition is calculated by comparing the CPM of treated cells to that of untreated, stimulated cells.
-
The workflow for a typical lymphocyte proliferation assay is depicted below.
Conclusion
Both this compound and triptolide from Tripterygium wilfordii demonstrate immunosuppressive properties by inhibiting the pro-inflammatory NF-κB pathway. However, based on available in vitro data, triptolide is a considerably more potent inhibitor of this pathway than this compound. Triptolide's potent anti-proliferative effects on various cell types are well-documented, though similar quantitative data for this compound on immune cell proliferation is less available. The significant difference in potency highlights triptolide as the primary contributor to the immunosuppressive effects of T. wilfordii extracts. This guide underscores the importance of isolating and evaluating individual bioactive compounds to understand their specific contributions to the overall therapeutic effect and to identify the most promising candidates for further drug development.
References
- 1. karolinska.se [karolinska.se]
- 2. hanc.info [hanc.info]
- 3. benchchem.com [benchchem.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis [mdpi.com]
- 7. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Mechanisms of Wilfordine and Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent immunosuppressive agents: wilfordine (B1197929), a natural product derived from Tripterygium wilfordii, and cyclosporine A, a well-established calcineurin inhibitor. This analysis is supported by available experimental data and detailed protocols to facilitate further research and drug development.
Executive Summary
This compound and Cyclosporine A are both potent immunosuppressants, but they achieve this effect through distinct molecular mechanisms. Cyclosporine A's action is highly specific, primarily targeting the calcineurin-NFAT signaling pathway, a critical step in T-cell activation. In contrast, this compound exhibits a broader mechanism of action, impacting multiple signaling cascades, including the NF-κB and MAPK pathways, and inducing apoptosis in activated T-cells. This multi-pronged approach of this compound may offer therapeutic advantages in certain contexts but also raises considerations regarding its broader cellular effects.
Molecular Mechanisms of Action
Cyclosporine A: A Targeted Approach to Immunosuppression
Cyclosporine A (CsA) is a cornerstone of immunosuppressive therapy, particularly in organ transplantation. Its mechanism is well-characterized and highly specific.
Primary Target: Calcineurin-NFAT Pathway
The primary mechanism of action of CsA involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
-
Binding to Cyclophilin: CsA first binds to its intracellular receptor, cyclophilin.
-
Inhibition of Calcineurin: The CsA-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.
-
Blockade of NFAT Activation: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.
-
Suppression of T-Cell Activation: As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2).
The inhibition of IL-2 production is a critical consequence of CsA's action, as IL-2 is a potent T-cell growth factor that drives the clonal expansion of activated T-cells. By blocking this pathway, CsA effectively halts the T-cell-mediated immune response.
This compound: A Multi-Targeted Immunosuppressant
This compound, a major active component of the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, demonstrates a more complex and multifaceted mechanism of immunosuppression.
Key Signaling Pathways Affected by this compound:
-
NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and adhesion molecules. By suppressing the NF-κB pathway, this compound can effectively dampen the inflammatory response.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another target of this compound. This pathway is involved in various cellular processes, including T-cell activation and proliferation. This compound's modulation of the MAPK pathway contributes to its overall immunosuppressive effects.
-
Induction of Apoptosis: A significant aspect of this compound's mechanism is its ability to induce apoptosis, or programmed cell death, in activated T-lymphocytes. This eliminates the immune cells responsible for driving the inflammatory response.
Assessing the Reproducibility of a Compound's Effect on Gene Expression: A Methodological Guide
To the Researcher: A comprehensive search of scientific literature did not yield any studies that have performed global gene expression analysis (e.g., RNA-sequencing or microarray) following treatment with Wilfordine . Consequently, an assessment of the reproducibility of its effects on gene expression is not possible at this time.
However, to address the core requirements of your request and provide a valuable resource for researchers, this guide will outline the methodology for assessing the reproducibility of a compound's effect on gene expression. We will use the well-studied type 2 diabetes drug, Metformin , as an illustrative example, for which multiple transcriptomic datasets are available. This guide is intended to serve as a template for conducting and presenting such a comparative analysis for any compound of interest once sufficient data becomes available.
Comparison of Metformin's Effect on Gene Expression Across Different Studies
To assess the reproducibility of a compound's effect on gene expression, it is crucial to compare data from multiple independent studies. The following table summarizes hypothetical data from three distinct RNA-sequencing (RNA-seq) studies investigating the effect of Metformin on a cancer cell line.
| Gene | Study 1: Log2 Fold Change (P-value) | Study 2: Log2 Fold Change (P-value) | Study 3: Log2 Fold Change (P-value) | Consistent Effect |
| AMPKα1 | 1.5 (p < 0.01) | 1.2 (p < 0.05) | 1.8 (p < 0.01) | Upregulated |
| c-Myc | -2.1 (p < 0.001) | -1.8 (p < 0.01) | -2.5 (p < 0.001) | Downregulated |
| Cyclin D1 | -1.7 (p < 0.01) | -1.5 (p < 0.05) | -2.0 (p < 0.01) | Downregulated |
| Gene X | 0.8 (p < 0.05) | 0.2 (p > 0.05) | 0.5 (p > 0.05) | Inconsistent |
| Gene Y | -0.5 (p > 0.05) | -0.7 (p < 0.05) | 0.1 (p > 0.05) | Inconsistent |
This table is a simplified representation for illustrative purposes. A comprehensive analysis would involve a much larger set of differentially expressed genes.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of gene expression studies. Below are representative protocols for the key experiments involved.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells per 100 mm dish. After 24 hours, the medium was replaced with fresh medium containing either Metformin (5 mM) or vehicle (PBS) as a control.
-
Incubation Time: Cells were incubated for 48 hours post-treatment.
RNA Extraction and Quality Control
-
Extraction Kit: RNeasy Mini Kit (Qiagen).
-
Procedure: Total RNA was extracted from cell lysates following the manufacturer's protocol. This included a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control: RNA concentration and purity were assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios). RNA integrity was evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 8.
RNA-Sequencing and Bioinformatic Analysis
-
Library Preparation: TruSeq Stranded mRNA Library Prep Kit (Illumina) was used to prepare sequencing libraries from 1 µg of total RNA. This process involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis Pipeline:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Trimming: Adapters and low-quality bases were removed using Trimmomatic.
-
Alignment: Trimmed reads were aligned to the human reference genome (GRCh38) using STAR aligner.
-
Quantification: Gene expression levels (read counts) were quantified using featureCounts.
-
Differential Expression Analysis: Differential gene expression between Metformin-treated and control samples was determined using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in a typical RNA-seq experiment designed to assess the effect of a compound on gene expression.
Caption: Workflow for assessing compound-induced gene expression changes.
Metformin's Putative Signaling Pathway
The diagram below illustrates a simplified signaling pathway through which Metformin is thought to exert its effects on gene expression, primarily through the activation of AMPK.
Caption: Simplified signaling pathway of Metformin's action.
Conclusion
A Comparative Analysis of the Potency of Wilfordine and Other Bioactive Alkaloids from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Comparative Efficacy of Tripterygium wilfordii Alkaloids, Supported by Experimental Data.
The Thunder God Vine, Tripterygium wilfordii, is a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Its therapeutic effects are attributed to a complex mixture of bioactive compounds, primarily diterpenoids and alkaloids. Among these, wilfordine (B1197929), a sesquiterpene pyridine (B92270) alkaloid, has garnered interest for its immunosuppressive and anti-inflammatory properties. This guide provides a comparative analysis of the potency of this compound against other prominent alkaloids from the same plant, including triptolide (B1683669), celastrol, and triptonide, based on available experimental data.
Comparative Potency: A Quantitative Overview
The cytotoxic, anti-inflammatory, and immunosuppressive activities of these compounds are often evaluated by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower value indicates greater potency. The following tables summarize the available quantitative data for a direct comparison of these alkaloids.
Cytotoxic Activity
The cytotoxic potential of Tripterygium alkaloids has been extensively studied in various cancer cell lines. Triptolide, a diterpenoid triepoxide, consistently demonstrates the highest cytotoxic potency, with IC50 values often in the nanomolar range. Celastrol, a pentacyclic triterpenoid, also exhibits significant cytotoxicity, typically in the low micromolar range. Triptonide, another diterpenoid, shows potent cytotoxicity at nanomolar concentrations.
Data on the direct cytotoxicity of this compound is limited. Some studies suggest that its intrinsic cytotoxic effect is not as pronounced as that of triptolide or celastrol, with one study reporting an IC50 value greater than 40 μM. However, this compound has been shown to re-sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 | Reference |
| Triptolide | MV-4-11 (Leukemia) | Cytotoxicity Assay | 48 | < 15 nM | |
| THP-1 (Leukemia) | Cytotoxicity Assay | 48 | < 15 nM | ||
| A549/TaxR (Lung Cancer) | SRB Assay | 72 | 15.6 nM | ||
| Capan-1 (Pancreatic Cancer) | Cell Viability Assay | - | 0.01 µM | ||
| Capan-2 (Pancreatic Cancer) | Cell Viability Assay | - | 0.02 µM | ||
| SNU-213 (Pancreatic Cancer) | Cell Viability Assay | - | 0.0096 µM | ||
| MCF-7 (Breast Cancer) | MTT Assay | - | - | ||
| MDA-MB-231 (Breast Cancer) | MTT Assay | - | - | ||
| Celastrol | H460 (NSCLC) | MTT Assay | 48 | 1.288 µM | |
| PC-9 (NSCLC) | MTT Assay | 48 | 2.486 µM | ||
| H520 (NSCLC) | MTT Assay | 48 | 1.225 µM | ||
| A2780 (Ovarian Cancer) | MTT Assay | 72 | 2.11 µM | ||
| SKOV3 (Ovarian Cancer) | MTT Assay | 72 | 2.29 µM | ||
| AGS (Gastric Cancer) | MTT Assay | 48 | 3.77 µM | ||
| EPG85-257 (Gastric Cancer) | MTT Assay | 48 | 6.9 µM | ||
| Triptonide | HeLa (Cervical Cancer) | CCK-8 Assay | 72 | 20-50 nM | |
| C33a (Cervical Cancer) | CCK-8 Assay | 72 | 20-50 nM | ||
| Other Sesquiterpenoid Alkaloids | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 Assay | - | 0.26–9.67 µM | |
| LN-229 (Glioblastoma) | CCK-8 Assay | - | 0.50–7.38 µM |
Anti-Inflammatory and Immunosuppressive Activity
The anti-inflammatory and immunosuppressive effects of Tripterygium alkaloids are primarily attributed to their ability to inhibit key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF
Head-to-Head Comparison: Wilfordine and Tacrolimus in Immunomodulation
A detailed analysis for researchers and drug development professionals of the experimental data and mechanisms of action of Wilfordine and the established immunosuppressant, Tacrolimus.
In the landscape of immunomodulatory therapeutics, the calcineurin inhibitor Tacrolimus is a cornerstone for preventing allograft rejection and treating various autoimmune diseases. Emerging from the realm of traditional medicine, this compound, a natural compound, has garnered attention for its potential immunosuppressive properties. This guide provides a comprehensive head-to-head comparison of this compound and Tacrolimus, focusing on their efficacy, mechanisms of action, and the experimental data supporting their immunomodulatory effects. This objective analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate their therapeutic potential.
Executive Summary
While Tacrolimus is a well-characterized and potent immunosuppressant, a significant scarcity of direct comparative experimental data for this compound makes a robust head-to-head quantitative comparison challenging. Tacrolimus effectively suppresses T-cell activation and proliferation by inhibiting the calcineurin-NFAT signaling pathway, leading to a marked reduction in the production of key pro-inflammatory cytokines. Evidence also points to its inhibitory effects on the NF-κB signaling cascade.
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of both compounds are believed to converge on the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response. However, the precise molecular targets and signaling pathways they modulate may differ.
Tacrolimus: As a calcineurin inhibitor, Tacrolimus binds to the immunophilin FKBP12. This complex then inhibits the phosphatase activity of calcineurin.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation.[1][2]
Beyond the NFAT pathway, studies have demonstrated that Tacrolimus can also suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a pivotal transcription factor that governs the expression of a wide array of genes involved in inflammation and immune responses, including various cytokines and chemokines.[5] Tacrolimus has been shown to inhibit the phosphorylation of NF-κB (p65) and its subsequent DNA binding capacity, leading to a reduction in the production of NF-κB-dependent cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3]
This compound: The precise molecular mechanism of this compound's immunosuppressive activity is not as well-defined as that of Tacrolimus. It is hypothesized to exert its effects by interfering with T-cell activation and cytokine production, potentially through the inhibition of the NF-κB signaling pathway. However, detailed experimental evidence to confirm its primary molecular targets and its impact on the calcineurin-NFAT pathway is currently lacking.
Signaling Pathway Diagrams
To visually represent the known and hypothesized mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Tacrolimus inhibits the calcineurin-NFAT signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Tacrolimus and this compound (hypothesized).
Performance Data: A Comparative Overview
Due to the limited availability of direct comparative studies, this section will present the known quantitative data for Tacrolimus's effects on T-cell proliferation and cytokine production.
T-Cell Proliferation Inhibition
Tacrolimus demonstrates potent inhibition of T-cell proliferation in a dose-dependent manner.
| Compound | Assay Type | Cell Type | Stimulant | IC50 | Reference |
| Tacrolimus | CFSE dilution | Human PBMCs | anti-CD3ε mAb | ~3.125 ng/mL | [6] |
| Tacrolimus | Not Specified | Pediatric Renal Transplant Recipient PBMCs | anti-CD3ε mAb | Not specified (mean 25% reduction) | [6][7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Cytokine Production Inhibition
Tacrolimus effectively suppresses the production of a range of pro-inflammatory cytokines from T-cells and other immune cells.
| Compound | Cytokine | Cell Type | Stimulant | Inhibition | Reference |
| Tacrolimus | IL-2, IFN-γ (Th1) | Human PBMCs | anti-CD3/CD2 | IC50: 0.02-0.11 ng/mL | [8] |
| Tacrolimus | IL-4, IL-5 (Th2) | Human PBMCs | anti-CD3/CD2 | IC50: 0.02-0.11 ng/mL | [8] |
| Tacrolimus | TNF-α, IL-1β | Human PBMCs | T-cell activation | Potent inhibition | [1] |
| Tacrolimus | TNF-α | Human CD3+, CD4+, CD8+ T-cells | anti-CD3/CD28 | 71-93% inhibition at 10 ng/mL | [2][3] |
| Tacrolimus | IL-6 | Human PBMCs | Not specified | Suppression confirmed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the immunosuppressive activity of compounds like this compound and Tacrolimus.
T-Cell Proliferation Assay (CFSE Dilution Method)
This assay measures the extent of T-cell division in response to a stimulus.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining: Resuspend PBMCs in a suitable buffer and incubate with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE covalently labels intracellular proteins.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Stimulation and Treatment: Add a T-cell stimulant (e.g., anti-CD3 and anti-CD28 antibodies) to the wells. Add serial dilutions of the test compounds (this compound or Tacrolimus) to the respective wells. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferating cells.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted into the cell culture supernatant.
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs or purified T-cells) in the presence of a stimulant and varying concentrations of the test compounds.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the culture plates and collect the supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate that is converted by HRP into a colored product.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
NF-κB Signaling Pathway Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade, such as the phosphorylated forms of IκBα and p65.
Methodology:
-
Cell Culture and Treatment: Treat cells with the test compounds for a defined period before stimulating them with an NF-κB activator (e.g., TNF-α).
-
Protein Extraction: Lyse the cells to extract total cellular proteins or fractionate them into cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα or anti-phospho-p65).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Conclusion and Future Directions
Tacrolimus stands as a potent and well-characterized immunosuppressive agent with a clear mechanism of action centered on the inhibition of the calcineurin-NFAT pathway, and with demonstrable effects on the NF-κB signaling cascade. The quantitative data available robustly supports its efficacy in inhibiting T-cell proliferation and cytokine production.
In contrast, while this compound shows promise as a potential immunomodulatory compound, a significant gap in the scientific literature exists regarding its specific mechanism of action and its comparative efficacy against established immunosuppressants like Tacrolimus. To fully assess the therapeutic potential of this compound, future research should prioritize:
-
Direct Head-to-Head Comparative Studies: In vitro and in vivo studies directly comparing the dose-dependent effects of this compound and Tacrolimus on T-cell activation, proliferation, and cytokine production are essential.
-
Mechanism of Action Studies: Detailed molecular investigations are needed to identify the primary cellular targets of this compound and to elucidate its effects on key signaling pathways, including the calcineurin-NFAT and NF-κB pathways.
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various immune cell functions will be critical for understanding its potency.
By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound's immunomodulatory properties and determine its potential place in the therapeutic arsenal (B13267) for immune-mediated diseases.
References
- 1. Efficacy and Cytokine Modulating Effects of Tacrolimus in Systemic Lupus Erythematosus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilfordine's Potential in Overcoming Multidrug Resistance: A Comparative Analysis
A Scarcity of Direct Evidence on Methotrexate-Resistant Models Necessitates a Broader Look at Multidrug Resistance Mechanisms
Initial investigations into the efficacy of Wilfordine, a natural compound derived from the plant Tripterygium wilfordii, specifically within methotrexate-resistant cancer models, did not yield direct published studies. However, compelling evidence has emerged demonstrating this compound's potential to counteract a pivotal mechanism of chemotherapy failure: multidrug resistance (MDR). This guide, therefore, shifts focus to this compound's capacity to resensitize multidrug-resistant cancer cells, a phenomenon with significant implications for a range of chemotherapeutic agents, potentially including methotrexate (B535133).
The primary mechanism of resistance addressed by this compound is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][2] This guide will objectively compare this compound's performance in this context and provide the supporting experimental data for researchers, scientists, and drug development professionals.
This compound's Impact on P-glycoprotein Function
Recent studies have illuminated this compound's role as a competitive inhibitor of P-gp. This inhibition effectively restores the sensitivity of resistant cancer cells to chemotherapeutic drugs.[1][2]
Experimental Data Summary
The following table summarizes the quantitative data from a key study investigating this compound's effect on P-gp-overexpressing cells.
| Cell Line | Treatment | IC50 (µM) of Vincristine (B1662923) | Reversal Fold |
| KBvin (MDR) | Vincristine alone | 0.85 ± 0.12 | - |
| KBvin (MDR) | Vincristine + Wilforine (1 µM) | 0.08 ± 0.01 | 10.6 |
| KBvin (MDR) | Vincristine + Wilforine (5 µM) | 0.03 ± 0.005 | 28.3 |
| HeLaS3 (Sensitive) | Vincristine alone | 0.003 ± 0.0004 | - |
Data adapted from the study "Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein". The IC50 represents the concentration of vincristine required to inhibit cell growth by 50%. The reversal fold indicates the factor by which Wilforine increased the sensitivity of the resistant cells to vincristine.
Comparative Landscape of Resistance Reversal Agents
While this compound shows promise, it is crucial to consider it within the broader context of strategies to overcome MDR. Other approaches include the development of synthetic P-gp inhibitors, the use of nanocarriers to bypass efflux pumps, and combination therapies with drugs that target different resistance pathways.[3] For instance, another compound from Tripterygium wilfordii, Wilforlide A, has been shown to enhance the chemosensitizing effect of docetaxel (B913) in resistant prostate cancer cells, also through the inhibition of P-glycoprotein.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the study investigating this compound's effect on P-gp.
Cell Lines and Culture
-
KBvin: A human cervical cancer cell line with high expression of P-gp, exhibiting multidrug resistance.
-
HeLaS3: The parental sensitive human cervical cancer cell line.
-
ABCB1/Flp-In™-293: A human cell line with stable expression of human P-gp.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
P-gp Efflux Activity Assay
-
Cell Seeding: ABCB1/Flp-In™-293 cells were seeded in 96-well plates.
-
Drug Incubation: Cells were pre-incubated with various concentrations of this compound or a positive control (verapamil) for 1 hour.
-
Substrate Addition: A fluorescent substrate of P-gp (e.g., Rhodamine 123) was added to the wells and incubated for a specified time.
-
Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate was measured using a fluorescence microplate reader. Increased fluorescence indicates inhibition of P-gp efflux activity.
Chemosensitization Assay (MTT Assay)
-
Cell Seeding: KBvin and HeLaS3 cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a range of concentrations of a chemotherapeutic drug (e.g., vincristine) in the presence or absence of non-toxic concentrations of this compound.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of P-gp drug resistance and this compound's inhibitory action.
Caption: Workflow for assessing the chemosensitizing effect of this compound.
References
- 1. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wilfordine and Leflunomide for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Wilfordine, a natural compound, and Leflunomide, an established synthetic disease-modifying antirheumatic drug (DMARD), for their potential applications in rheumatoid arthritis (RA) research and development. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in disease models, pharmacokinetic profiles, and associated toxicities.
Executive Summary
Leflunomide is a well-characterized pyrimidine (B1678525) synthesis inhibitor with proven efficacy in treating RA. Its active metabolite, teriflunomide (B560168) (A77 1726), primarily targets dihydroorotate (B8406146) dehydrogenase (DHODH), leading to the inhibition of lymphocyte proliferation. This compound, a diterpenoid alkaloid from Tripterygium wilfordii, is an emerging investigational compound that has demonstrated significant anti-inflammatory effects in preclinical RA models. Its primary mechanism appears to be the inhibition of the Wnt11/β-catenin signaling pathway. While Leflunomide has a broad, systemic immunosuppressive effect, this compound's action may offer a more targeted approach. Direct comparative preclinical studies are lacking; however, this guide synthesizes available data to facilitate an evidence-based evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacological and efficacy parameters of this compound and Leflunomide based on existing literature.
Table 1: General and Mechanistic Properties
| Feature | This compound | Leflunomide |
| Compound Type | Natural Diterpenoid Alkaloid | Synthetic Isoxazole Derivative (Prodrug) |
| Primary Target | Wnt11 | Dihydroorotate Dehydrogenase (DHODH) |
| Active Form | This compound | Teriflunomide (A77 1726) |
| Primary Mechanism | Inhibition of Wnt11/β-catenin signaling pathway. | Inhibition of de novo pyrimidine synthesis, leading to G1 cell cycle arrest in lymphocytes. |
| Secondary Mechanisms | - | Inhibition of tyrosine kinases, JAK/STAT pathway (STAT3/STAT6 phosphorylation), and NF-κB activation. |
Table 2: In Vivo Efficacy in Arthritis Models (Collagen-Induced Arthritis - CIA)
| Parameter | This compound (in Rats) | Leflunomide (in Rats) |
| Effect on Arthritis Score | Dose-dependent reduction. | Significant inhibition of arthritic score. |
| Effect on Paw Edema | Dose-dependent inhibition. | Significant inhibition of paw edema. |
| Effect on Pro-inflammatory Cytokines | Reduces serum levels of IL-6, IL-1β, and TNF-α. | Inhibits LPS-induced release of IL-1, IL-6, and TNF-α from peritoneal macrophages. |
| Effect on Joint Pathology | Attenuates joint synovitis, pannus formation, cartilage erosion, and bone destruction. | Reduces inflammatory cell infiltration and joint destruction. |
Table 3: Effects on Fibroblast-Like Synoviocytes (FLS)
| Parameter | This compound | Leflunomide (A77 1726) |
| Effect on Proliferation | Significant inhibitory effect on FLS proliferation. | No direct inhibition; significantly increases the mitogenic effects of IL-1β and TNF-α. |
| IC50 for Proliferation | Data not available. | Not applicable (proliferative effect in the presence of cytokines). |
Table 4: Pharmacokinetics and Toxicology
| Parameter | This compound / Tripterygium wilfordii Extracts | Leflunomide |
| Bioavailability | Data not available for isolated this compound. | Orally administered Leflunomide is almost completely converted to its active metabolite. |
| Elimination Half-life | Data not available for isolated this compound. | Active metabolite (A77 1726) has a long half-life of approximately 2 weeks. |
| Metabolism | Data not available for isolated this compound. | Prodrug is converted to A77 1726. Metabolism is affected by CYP2C9 inducers. |
| Excretion | Data not available for isolated this compound. | Approx. 43% in urine (as glucuronides and an oxalinic acid derivative) and 48% in feces (as A77 1726). |
| Key Toxicities | Tripterygium wilfordii extracts are associated with reproductive toxicity, liver and kidney damage, and gastrointestinal discomfort. | Diarrhea, respiratory infections, nausea, headache, rash, and elevated serum hepatic aminotransferases. Not recommended during pregnancy. |
Signaling Pathways
This compound's Proposed Mechanism of Action
This compound's anti-arthritic effects are primarily attributed to its inhibition of the Wnt11/β-catenin signaling pathway. In RA, elevated Wnt11 expression promotes synovial hyperplasia. This compound directly targets Wnt11, leading to a downstream reduction in β-catenin, CCND1, GSK-3β, and c-Myc expression. This ultimately inhibits the proliferation of fibroblast-like synoviocytes.
Leflunomide's Multifaceted Mechanism of Action
Leflunomide's active metabolite, A77 1726, has a primary mechanism of inhibiting DHODH, which is crucial for the de novo synthesis of pyrimidines required for lymphocyte proliferation. Additionally, it has been shown to inhibit several signaling pathways involved in inflammation, including the JAK/STAT and NF-κB pathways, further contributing to its immunomodulatory effects.
Unlocking Synergistic Potential: A Comparative Guide to Wilfordine Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. Wilfordine, a natural compound derived from Tripterygium wilfordii, and its analogue Wilforlide A, have demonstrated considerable promise in preclinical studies, not as standalone treatments, but as potent synergistic partners to established chemotherapy agents. This guide provides a comprehensive comparison of the synergistic effects of Wilforlide A with two widely used anticancer drugs: cisplatin (B142131) and docetaxel (B913), supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Synergistic Effects with Docetaxel in Drug-Resistant Prostate Cancer
A significant challenge in cancer chemotherapy is the development of drug resistance. Research has shown that Wilforlide A can effectively chemosensitize drug-resistant prostate cancer cells to docetaxel.[1] The primary mechanism behind this synergy is the inhibition of the P-glycoprotein (P-gp) efflux transporter and the downregulation of cyclin E2 splice variant 1 mRNA, both of which are known contributors to chemoresistance.[1]
Quantitative Analysis of Synergy
The synergistic effect of Wilforlide A and docetaxel has been quantified in docetaxel-resistant prostate cancer cell lines, PC3-TxR and DU145-TxR. The following tables summarize the reduction in the half-maximal inhibitory concentration (IC50) of docetaxel in the presence of varying concentrations of Wilforlide A, and the corresponding chemosensitization enhancement (CE) values.
Table 1: Synergistic Effect of Wilforlide A on Docetaxel IC50 in PC3-TxR Cells
| Wilforlide A Concentration (µg/mL) | Docetaxel IC50 (nM) | Chemosensitization Enhancement (Fold) |
| 0 (Control) | 21.5 | - |
| 0.625 | 13.8 | 1.56 |
| 1.25 | 8.8 | 2.44 |
| 2.5 | 5.8 | 3.71 |
| 5.0 | 2.9 | 7.41 |
Table 2: Synergistic Effect of Wilforlide A on Docetaxel IC50 in DU145-TxR Cells
| Wilforlide A Concentration (µg/mL) | Docetaxel IC50 (nM) | Chemosensitization Enhancement (Fold) |
| 0 (Control) | >1000 | - |
| 0.625 | 990.9 | >1.01 |
| 1.25 | 242.6 | >4.12 |
| 2.5 | 124.2 | >8.05 |
| 5.0 | 48.54 | >20.60 |
Synergistic Effects with Cisplatin in Lung Cancer
Experimental Protocols
The assessment of synergistic effects between this compound analogues and chemotherapeutic drugs typically involves the following key experimental methodologies:
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549 for lung cancer, PC3-TxR/DU145-TxR for prostate cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Wilforlide A alone, the chemotherapeutic drug (cisplatin or docetaxel) alone, and combinations of both drugs at various ratios.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves.
Synergy Quantification: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug synergy. It is based on the median-effect principle and calculates a Combination Index (CI).
-
Data Input: The dose-response data from the cell viability assays for each drug alone and in combination are used.
-
Calculation of CI: The CI value is calculated using specialized software (e.g., CompuSyn).
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
P-glycoprotein (P-gp) Efflux Assay
-
Cell Culture: A cell line overexpressing P-gp (e.g., K562/Dox) is used.
-
Treatment: Cells are incubated with a fluorescent P-gp substrate (e.g., daunorubicin) in the presence or absence of Wilforlide A. A known P-gp inhibitor is used as a positive control.
-
Flow Cytometry: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer.
-
Analysis: An increase in intracellular fluorescence in the presence of Wilforlide A indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanisms of Synergy
To better understand the molecular interactions underlying the synergistic effects of this compound analogues, the following diagrams illustrate the key signaling pathways and mechanisms.
References
- 1. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synergic Inhibition of Wilforlide A With Cisplatin in Lung Cancer Is Mediated Through Caspase-3 and NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Wilfordine's Potency Against Known Wnt Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Wilfordine as a Wnt Inhibitor
This compound is a natural compound extracted from Tripterygium wilfordii. Recent studies have indicated its role as an inhibitor of the canonical Wnt/β-catenin signaling pathway. Research suggests that this compound exerts its inhibitory effects by targeting Wnt11, a key ligand in the Wnt signaling cascade.[1][2] This interaction leads to a downstream reduction in the nuclear translocation of β-catenin and subsequent downregulation of Wnt target genes.[1]
Comparative Potency of Known Wnt Inhibitors
To provide a context for evaluating this compound, the following table summarizes the IC50 values of several well-characterized Wnt pathway inhibitors. These compounds target the pathway at various points, from upstream ligand secretion to downstream nuclear signaling.
| Inhibitor | Target | IC50 | Cell Line/Assay |
| ICG-001 | CBP/β-catenin interaction | ~7 µM | TOPflash reporter assay in HEK293 cells |
| XAV939 | Tankyrase 1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | Enzyme activity assay |
| LGK974 | Porcupine (PORCN) | 0.4 nM | In vitro Wnt secretion assay |
| IWP-2 | Porcupine (PORCN) | 27 nM | In vitro Wnt secretion assay |
| CWP232291 | β-catenin | 0.1 - 1.0 µM | Cell viability in ovarian cancer cell lines |
| BHX | Wnt/β-catenin pathway | 5.43 - 7.62 µM | Cell proliferation in various cancer cell lines[3] |
Visualizing the Wnt Signaling Pathway and Inhibition
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the points of intervention for various inhibitors.
Caption: Canonical Wnt/β-catenin signaling pathway with points of inhibitor action.
Experimental Protocols
To facilitate the direct comparison of this compound with other Wnt inhibitors, we provide a detailed protocol for the TCF/LEF Luciferase Reporter Assay (TOPflash Assay), a standard method for quantifying canonical Wnt pathway activity.
TCF/LEF Luciferase Reporter Assay (TOPflash Assay)
Objective: To measure the dose-dependent inhibition of Wnt/β-catenin signaling by this compound and other compounds to determine their respective IC50 values.
Materials:
-
HEK293T cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound and other Wnt inhibitors of interest
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells in complete DMEM.
-
Trypsinize and seed 2 x 10^4 cells per well into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix containing TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and other Wnt inhibitors in serum-free DMEM.
-
Remove the transfection medium and replace it with fresh medium containing the Wnt pathway activator (Wnt3a).
-
Add the different concentrations of the inhibitors to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly (TOPflash/FOPflash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Subtract the background signal from the FOPflash-transfected cells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Wnt3a-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining IC50 of Wnt inhibitors.
Conclusion
While this compound has been identified as a promising inhibitor of the Wnt/β-catenin signaling pathway with a proposed mechanism of targeting Wnt11, a direct quantitative comparison of its potency against other known inhibitors is currently lacking in the scientific literature. The provided benchmarks for established Wnt inhibitors and the detailed experimental protocol for a TOPflash assay are intended to empower researchers to perform this critical benchmarking. Such studies will be invaluable in elucidating the therapeutic potential of this compound and its place in the landscape of Wnt-targeted therapies.
References
- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A detailed analysis of the clinical trial data for Wilfordine's active component, Triptolide (B1683669), and its derivatives, Minnelide and LLDT-8, reveals their therapeutic potential across a range of diseases, primarily in oncology and autoimmune disorders. This guide provides a comprehensive comparison of their clinical performance, experimental protocols, and mechanisms of action, supported by quantitative data and visualizations of key signaling pathways.
While clinical trial data specifically for this compound is limited, extensive research has been conducted on Triptolide, a major active component of Tripterygium wilfordii, the plant from which this compound is extracted. Triptolide and its more soluble analogs, Minnelide and (5R)-5-hydroxytriptolide (LLDT-8), have been the focus of numerous preclinical and clinical investigations. This guide synthesizes the available data to offer an objective comparison for researchers, scientists, and drug development professionals.
Comparative Clinical Trial Data
The clinical development of Triptolide and its analogs has centered on their potent anti-inflammatory and anti-proliferative properties. The following tables summarize the quantitative data from key clinical trials.
Minnelide in Gastrointestinal Cancers
Minnelide, a water-soluble prodrug of Triptolide, has been investigated in patients with advanced gastrointestinal cancers.
| Trial Identifier | Phase | Indication | Number of Patients | Treatment Regimen | Key Outcomes | Adverse Events (Grade ≥ 3) |
| NCT04896073 | II | Adenosquamous Carcinoma of the Pancreas (ASCP) | 25 (evaluable) | 2 mg/day or 2.5 mg/day orally for 21 days of a 28-day cycle | Primary Endpoint: Disease Control Rate (CR + PR + SD ≥ 16 weeks)[1][2][3] | Data on specific adverse events from this trial are not yet fully published. |
| Phase I | Advanced Gastrointestinal Carcinomas | 45 (23 pancreatic) | Dose-escalation | Disease Control Rate: 54%[4] | Neutropenia (38%)[4] |
LLDT-8 in HIV Immunological Non-Responders
LLDT-8, a hydroxylated analog of Triptolide, has shown promise in improving immune function in HIV patients who do not respond adequately to antiretroviral therapy.
| Trial Identifier | Phase | Indication | Number of Patients | Treatment Groups | Duration | Primary Endpoints |
| NCT04084444 | II | HIV Immunological Non-Responders | 149 | 1. LLDT-8 0.5 mg/day (n=51) 2. LLDT-8 1.0 mg/day (n=46) 3. Placebo (n=52) | 48 weeks | Change in CD4 T-cell count: - 1.0 mg LLDT-8: +63 cells/mm³ (p=0.036 vs placebo) - 0.5 mg LLDT-8: +49 cells/mm³ - Placebo: +32 cells/mm³ Change in serum interferon-γ-induced protein 10: - 1.0 mg LLDT-8: -72.1 mg/L (p=0.007 vs placebo) - Placebo: -22.8 mg/L[5][6] |
Triptolide and LLDT-8 in Rheumatoid Arthritis
While preclinical studies have demonstrated the potent anti-inflammatory effects of Triptolide in models of rheumatoid arthritis (RA), quantitative data from human clinical trials are less readily available in a tabulated format. A Phase II clinical trial of LLDT-8 in RA has been completed in China, though detailed numerical results are not widely published. Preclinical data indicate that Triptolide can significantly reduce arthritis scores and paw thickness in animal models of RA[7][8][9].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.
Minnelide in Pancreatic Cancer (NCT04896073)
-
Study Design: A Phase II, single-arm, open-label study.[2][3]
-
Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed metastatic, recurrent, or locally advanced unresectable adenosquamous carcinoma of the pancreas that has progressed on at least one prior systemic therapy.[10]
-
Treatment Administration: Minnelide is self-administered orally at a dose of 2 mg/day or 2.5 mg/day for 21 consecutive days, followed by a 7-day rest period, constituting a 28-day cycle. Treatment continues for up to 12 cycles.[1][2]
-
Efficacy Evaluation: The primary endpoint is the disease control rate, defined as the sum of complete responses, partial responses, and stable disease lasting at least 16 weeks, assessed according to RECIST v1.1 criteria.[1] Tumor assessments are performed every two cycles.[1]
-
Safety Monitoring: Patients are monitored for adverse events, with clinical laboratory investigations performed on days 1, 8, 15, and 22 of the first cycle and on days 1 and 15 of subsequent cycles.[10]
LLDT-8 in HIV Immunological Non-Responders (NCT04084444)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled trial.[5][6]
-
Inclusion Criteria: Adult patients with long-term suppressed HIV infection and suboptimal CD4 recovery.[5]
-
Treatment Administration: Patients were randomly assigned in a 1:1:1 ratio to receive oral LLDT-8 at 0.5 mg/day, 1.0 mg/day, or a matching placebo for 48 weeks, in addition to their ongoing antiretroviral therapy.[5][6]
-
Efficacy Evaluation: The primary endpoints were the change in CD4 T-cell counts and inflammatory markers from baseline to week 48.[5]
-
Safety Monitoring: Adverse events were monitored throughout the study.[5]
Signaling Pathway Visualizations
Triptolide and its analogs exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cell proliferation, notably the NF-κB and MAPK pathways.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase II trial of the super-enhancer inhibitor Minnelide™ in advanced refractory adenosquamous carcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5R)-5-hydroxytriptolide for HIV immunological non-responders receiving ART: a randomized, double-blinded, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (5R)-5-hydroxytriptolide for HIV immunological non-responders receiving ART: a randomized, double-blinded, placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Triptolide in Rheumatoid Arthritis: From Basic Research towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antioxidant effect of triptolide contributes to the therapy in a collagen-induced arthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
Safety Operating Guide
Navigating the Disposal of Wilfordine: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, specific, universally mandated disposal procedures for Wilfordine have not been established by major regulatory bodies. The following guidelines are based on best practices for the disposal of toxic alkaloids and general laboratory chemical waste. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and to adhere to all applicable local, state, and federal regulations, which supersede the general guidance provided herein.
This compound, a complex alkaloid isolated from plants of the Tripterygium genus, is recognized for its potent insecticidal and anti-inflammatory properties.[1] Due to its biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural framework for the safe disposal of this compound and associated contaminated materials.
Core Principles of this compound Waste Management
Given the absence of specific disposal protocols, a conservative approach should be adopted, treating this compound as a highly toxic substance. The primary goal is to prevent its release into the environment and to minimize exposure risks. This involves meticulous containment, decontamination, and disposal through a certified hazardous waste management service.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of potential aerosolization, a respirator may be necessary.
2. Decontamination of Empty Containers: Empty containers that once held this compound must be thoroughly decontaminated before they can be considered for recycling or regular disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[2]
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and treated as hazardous waste. Never pour the rinsate down the drain.
-
Container Disposal: After triple rinsing, the container can typically be disposed of according to institutional policies for decontaminated labware.
3. Disposal of Unused or Expired this compound:
-
Original Container: If possible, dispose of the unused or expired this compound in its original container. Ensure the container is securely sealed and properly labeled.
-
Hazardous Waste Stream: this compound waste should be segregated into a designated, clearly labeled hazardous waste container for toxic organic compounds.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
4. Management of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: All solutions containing this compound, including experimental residues and rinsate, must be collected in a sealed, labeled, and chemical-resistant hazardous waste container.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent must then be collected and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Institutional Responsibility and Regulatory Compliance
It is the responsibility of the institution and the individual researcher to ensure that all chemical waste is managed in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, or equivalent bodies in other countries. Always consult your institution's EHS department for specific guidance and to ensure that your disposal methods are in alignment with their established protocols and local legal requirements. This proactive engagement is crucial for maintaining a safe laboratory environment and ensuring environmental stewardship.
References
Safeguarding Your Research: Essential Protective Measures for Handling Wilfordine
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Wilfordine. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. This compound, an alkaloid isolated from the plant Tripterygium wilfordii, is a potent compound requiring specialized handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its potential toxicity, a comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE. All personnel must be trained in the proper use and disposal of this equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or neoprene, powder-free. Change outer glove immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved with tight-fitting cuffs. | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | N95 Respirator | NIOSH-approved and fit-tested. | Minimizes the risk of inhaling aerosolized powder, which can be a primary route of exposure. |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from contact with this compound powder or solutions. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage in a designated containment area.
-
Wear all required PPE during unpacking.
-
Verify that the container is properly labeled and sealed.
-
Log the compound in your chemical inventory.
Weighing and Reconstitution:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation of the powder.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
When reconstituting, add the solvent slowly to the powder to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
After handling, decontaminate all surfaces and equipment.
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to contain the contamination and prevent exposure.
| Spill Scenario | Action Steps |
| Powder Spill | 1. Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone. 2. Don PPE: Put on all required PPE, including respiratory protection. 3. Containment: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.[2][3] 4. Cleanup: Carefully collect the contaminated material using a dedicated scoop and place it into a labeled, sealed hazardous waste container.[3][4] 5. Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse. |
| Liquid Spill (Solution) | 1. Evacuate and Secure: Alert others and secure the area. 2. Don PPE: Wear appropriate PPE for handling the solvent and the compound. 3. Containment: Surround the spill with absorbent material to prevent it from spreading.[5][6] 4. Absorption: Cover the spill with an inert absorbent material.[5][6] 5. Collection: Once fully absorbed, collect the material and place it in a sealed hazardous waste container.[4] 6. Decontamination: Clean the spill area with a suitable solvent and then with soap and water. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: This includes used PPE (gloves, gowns, etc.), disposable labware, absorbent materials from spill cleanup, and empty containers.
-
Collection: Place all contaminated materials in a clearly labeled, leak-proof hazardous waste container. Double-bagging is recommended.[7]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Disposal must comply with all local, state, and federal regulations for hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. This compound | CAS:37239-51-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
